Technical Documentation Center

Pentanoic acid, 2,2,4-trimethyl-, methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pentanoic acid, 2,2,4-trimethyl-, methyl ester
  • CAS: 71672-36-1

Core Science & Biosynthesis

Foundational

Methyl 2,2,4-Trimethylpentanoate: Chemical Architecture, Synthesis, and Applications in Advanced Lipid Nanoparticle (LNP) Design

Executive Summary Methyl 2,2,4-trimethylpentanoate is a highly branched aliphatic ester that has transitioned from a niche synthetic intermediate to a critical building block in modern biopharmaceuticals. As drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,2,4-trimethylpentanoate is a highly branched aliphatic ester that has transitioned from a niche synthetic intermediate to a critical building block in modern biopharmaceuticals. As drug development pivots toward genetic medicines (such as mRNA therapeutics), the structural design of delivery vehicles—specifically Lipid Nanoparticles (LNPs)—requires precise geometric control. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, and application of methyl 2,2,4-trimethylpentanoate in the engineering of ionizable cationic lipids.

Chemical Identity and Physicochemical Profiling

The unique utility of methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1) stems directly from its highly branched carbon skeleton[1]. The 2,2,4-trimethyl substitution pattern introduces deliberate steric hindrance. In the context of lipid chemistry, incorporating such bulky, branched precursors prevents the tight crystalline packing of lipid bilayers. This structural causality lowers the phase transition temperature of downstream lipid derivatives, thereby enhancing membrane fluidity—a critical parameter for cellular uptake.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and their functional significance.

PropertyValueCausality / Functional Significance
IUPAC Name Methyl 2,2,4-trimethylpentanoateStandard nomenclature defining the branched architecture.
CAS Number 71672-36-1Unique chemical identifier[1].
Molecular Formula C9H18O2Defines the carbon-dense, hydrophobic nature of the molecule[1].
Molecular Weight 158.24 g/mol Low molecular weight allows for facile purification via vacuum distillation[1].
LogP (Octanol/Water) ~2.7High lipophilicity; ideal for integration into the hydrophobic tails of LNPs[1].
Topological PSA 26.3 ŲLow polar surface area confirms its dominant hydrophobic character[1].
Rotatable Bonds 4Provides necessary molecular flexibility despite the rigid steric branching[1].

Mechanistic Synthesis: Radical Telomerization

The industrial and laboratory-scale synthesis of methyl 2,2,4-trimethylpentanoate is achieved via the free-radical telomerization of isobutylene with methyl isobutyrate[1].

Mechanistic Causality: Di-tert-butyl peroxide (DTBP) is specifically selected as the radical initiator over milder agents like AIBN. DTBP undergoes homolytic cleavage at elevated temperatures (>130°C). This specific thermal regime is required to overcome the high activation energy needed to abstract the sterically hindered alpha-proton from methyl isobutyrate. Once the isobutyryl radical is formed, it adds across the double bond of isobutylene. The resulting adduct radical then abstracts a hydrogen atom from another molecule of methyl isobutyrate, propagating the chain and yielding the target ester[2].

G DTBP Di-tert-butyl peroxide (Initiator) Radical tert-Butoxy Radicals DTBP->Radical Heat (>130°C) MIB_Rad Isobutyryl Radical Radical->MIB_Rad H-Abstraction MIB Methyl isobutyrate MIB->MIB_Rad Adduct Adduct Radical MIB_Rad->Adduct Addition Isobutylene Isobutylene Isobutylene->Adduct Product Methyl 2,2,4-trimethylpentanoate Adduct->Product Chain Transfer

Figure 1: Radical telomerization pathway for the synthesis of methyl 2,2,4-trimethylpentanoate.

Application in Drug Development: Precursor for LNP Ionizable Lipids

In the realm of advanced drug delivery, the architecture of the ionizable cationic lipid dictates the efficacy of the entire LNP system. Methyl 2,2,4-trimethylpentanoate serves as a critical synthetic building block for the branched hydrophobic tails of these lipids (e.g., analogs used in mRNA vaccines)[3].

Structural Causality in Endosomal Escape: When formulated into LNPs, lipids with highly branched tails (derived from this ester) adopt a stable, cylindrical geometry at physiological pH (pH 7.4). However, upon cellular endocytosis and subsequent acidification in the endosome (pH ~5.5), the ionizable amine core of the lipid becomes protonated. The combination of the positively charged headgroup and the bulky, branched 2,2,4-trimethyl tails forces the lipid into a cone-like geometry. This precise structural shift drives the LNP membrane to transition from a lamellar phase to an inverted hexagonal ( HII​ ) phase, which is physically required to fuse with the endosomal membrane and release the mRNA payload into the cytosol[3].

G Ester Methyl 2,2,4-trimethylpentanoate Reduction LiAlH4 Reduction Ester->Reduction Alcohol 2,2,4-Trimethylpentan-1-ol Reduction->Alcohol Activation Halogenation / Mesylation Alcohol->Activation Alkylating Branched Alkylating Agent Activation->Alkylating Coupling Amine Core Coupling (SN2) Alkylating->Coupling LNP Ionizable Cationic Lipid (LNP Component) Coupling->LNP

Figure 2: Workflow for incorporating the branched ester into LNP ionizable lipids.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , where physical observations directly confirm chemical progress.

Protocol A: Synthesis via Radical Telomerization
  • Preparation: Charge a high-pressure stainless steel autoclave with methyl isobutyrate (5.0 eq) and Di-tert-butyl peroxide (DTBP, 0.1 eq).

    • Causality: Isobutylene is a gas at standard conditions; a high-pressure autoclave is non-negotiable to maintain it in the liquid phase for the reaction.

  • Gas Condensation: Purge the system with Argon. Chill the reactor to -20°C and condense isobutylene gas (1.0 eq) into the mixture. Seal the reactor tightly.

  • Reaction: Heat the sealed autoclave to 140°C with vigorous stirring for 4 to 6 hours.

    • Self-Validation Step: Monitor the internal pressure gauge. A successful initiation and propagation phase is physically observed as a continuous pressure drop inside the sealed autoclave, corresponding to the consumption of gaseous isobutylene into the liquid adduct.

  • Purification: Cool the reactor to room temperature, vent residual gas, and subject the crude liquid to fractional vacuum distillation. Collect the fraction corresponding to methyl 2,2,4-trimethylpentanoate.

Protocol B: Reduction to 2,2,4-Trimethylpentan-1-ol (Lipid Tail Precursor)
  • Preparation: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 1.5 eq) in anhydrous THF at 0°C under an Argon atmosphere.

    • Causality: LiAlH4​ is selected over milder reducing agents (like NaBH4​ ) because the steric bulk around the ester carbonyl significantly retards nucleophilic attack; the high reactivity of the hydride from LiAlH4​ overcomes this steric barrier.

  • Addition: Add methyl 2,2,4-trimethylpentanoate (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours.

  • Fieser Quench (Self-Validating Workup): Cool to 0°C. For every x grams of LiAlH4​ used, strictly add x mL of distilled H2​O , followed by x mL of 15% NaOH aqueous solution, and finally 3x mL of H2​O . Stir vigorously for 15 minutes.

    • Self-Validation Step: This specific quench forms granular aluminum salts rather than a hazardous gelatinous emulsion. If the solution yields crisp, white, granular salts that settle rapidly, the quench is successful. If the solution remains cloudy or emulsified, it immediately indicates incorrect reagent ratios or incomplete quenching.

  • Isolation: Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the primary alcohol.

References

  • Terent'ev, A. B. (1979). "Telomerization of isobutylene with methyl esters of propionic and isobutyric acids." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 28(7), 1425-1428. URL:[Link]

  • Acuitas Therapeutics Inc. (2017). "LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS." WIPO Patent WO2017117528A1.
  • Molaid Chemical Database. "Methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1) Properties and Reactions". URL:[Link]

Sources

Exploratory

The Biotransformation of Isooctane: A Technical Guide to the Synthesis of Methyl 2,2,4-Trimethylpentanoate

This technical guide provides an in-depth exploration of the metabolic and enzymatic pathways for the conversion of isooctane (2,2,4-trimethylpentane) to methyl 2,2,4-trimethylpentanoate. This document is intended for re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the metabolic and enzymatic pathways for the conversion of isooctane (2,2,4-trimethylpentane) to methyl 2,2,4-trimethylpentanoate. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, metabolic engineering, and drug development who are interested in the biotransformation of branched-chain alkanes.

Introduction

Isooctane, a primary component of gasoline, is a highly branched alkane known for its recalcitrance to degradation.[1] However, various microorganisms and mammalian systems have demonstrated the ability to metabolize this compound, opening avenues for bioremediation and the synthesis of valuable chemical intermediates. This guide elucidates the multi-step process, commencing with the biological oxidation of isooctane to 2,2,4-trimethylpentanoic acid, followed by the enzymatic esterification to yield the target compound, methyl 2,2,4-trimethylpentanoate.

Part 1: The Metabolic Oxidation of Isooctane to 2,2,4-Trimethylpentanoic Acid

The initial and critical step in the functionalization of the inert isooctane molecule is its oxidation to a more reactive chemical species. This biotransformation is primarily achieved through the action of monooxygenase enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily.[2][3][4][5][6]

Microbial Metabolism

Certain microorganisms, notably Mycobacterium austroafricanum IFP 2173, can utilize isooctane as a sole carbon source.[1] The metabolic pathway in these organisms initiates with the terminal or sub-terminal oxidation of isooctane. The primary product of this initial oxidation is 2,4,4-trimethyl-2-pentanol, which is then further oxidized to the corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid.[1] Subsequent β-oxidation of this acid leads to its further degradation.[1]

Mammalian Metabolism

In mammalian systems, such as in Fischer 344 rats, isooctane is also metabolized through an oxidative pathway.[7][8][9] The metabolism is initiated by cytochrome P450 enzymes, leading to the formation of several hydroxylated intermediates, including 2,4,4-trimethyl-2-pentanol.[7][9] These alcohols are then further oxidized to their corresponding carboxylic acids, such as 2,2,4-trimethyl-1-pentanoic acid and 2,4,4-trimethyl-1-pentanoic acid, which are then excreted in the urine.[8]

The following diagram illustrates the initial oxidative steps in the metabolism of isooctane.

Isooctane_Metabolism isooctane Isooctane (2,2,4-Trimethylpentane) hydroxylated_intermediates Hydroxylated Intermediates (e.g., 2,4,4-Trimethyl-2-pentanol) isooctane->hydroxylated_intermediates Cytochrome P450 Monooxygenases carboxylic_acid 2,2,4-Trimethylpentanoic Acid hydroxylated_intermediates->carboxylic_acid Alcohol Dehydrogenase Aldehyde Dehydrogenase Esterification_Pathway cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2,2,4-Trimethylpentanoic Acid Lipase Lipase Carboxylic_Acid->Lipase Forms Acyl-Enzyme Intermediate Methanol Methanol Methanol->Lipase Methyl_Ester Methyl 2,2,4-Trimethylpentanoate Water Water Lipase->Methyl_Ester Nucleophilic attack by Methanol Lipase->Water

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2,2,4-Trimethylpentanoate via DMAP-Catalyzed Esterification of a Sterically Hindered Acid Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1)[1][2] Executive Summary The synthesis of highly branched esters is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1)[1][2]

Executive Summary

The synthesis of highly branched esters is a recurring bottleneck in pharmaceutical development and materials science. The target molecule, methyl 2,2,4-trimethylpentanoate, features a quaternary alpha-carbon that severely restricts the trajectory of incoming nucleophiles. Standard Schotten-Baumann esterification conditions (acid chloride + alcohol + auxiliary base) typically fail or require excessive heating, leading to degradation and poor yields.

This application note details a kinetically driven, self-validating protocol utilizing[3] to bypass this steric barrier. By forming a highly reactive N-acylpyridinium intermediate, the protocol achieves quantitative conversion under mild, ambient conditions[4][5].

Mechanistic Rationale: Overcoming the Steric Shield (Causality)

To understand why standard protocols fail, one must look at the geometry of 2,2,4-trimethylpentanoyl chloride. The alpha-carbon (C2) is fully substituted with two methyl groups and the rest of the isobutyl chain, creating a massive neo-pentyl-like steric shield around the electrophilic carbonyl carbon. When methanol attempts a direct nucleophilic attack, the activation energy is prohibitively high due to steric repulsion.

The DMAP Solution: We introduce DMAP (10 mol%) to alter the reaction pathway[6]. The endocyclic nitrogen of DMAP is exceptionally nucleophilic due to resonance electron donation from the exocyclic dimethylamino group[4].

  • Activation: DMAP rapidly attacks the sterically hindered acid chloride, displacing the chloride ion to form an N-acylpyridinium intermediate[7].

  • Steric Relief: This intermediate is characterized by a longer, weaker C–N bond and a planar pyridine ring. This geometry effectively "pushes" the electrophilic carbonyl carbon outward, projecting it away from the steric bulk of the 2,2,4-trimethylpentyl chain[5].

  • Turnover: Methanol easily attacks this exposed intermediate, yielding the target ester and regenerating the DMAP catalyst[4]. Triethylamine (TEA) is used strictly as an auxiliary base to scavenge the liberated HCl, preventing the protonation and subsequent deactivation of DMAP[5][8].

Mechanism A 2,2,4-Trimethylpentanoyl Chloride (Sterically Hindered Electrophile) C N-Acylpyridinium Intermediate (Highly Reactive) A->C DMAP Attack (Fast) B DMAP Catalyst (Nucleophile) B->C C->B Catalyst Regeneration E Methyl 2,2,4-trimethylpentanoate (Target Ester) C->E Methanol Attack (Rate-Determining) D Methanol (Alcohol Nucleophile) D->E F Triethylamine (TEA) (Auxiliary Base) G TEA·HCl (Byproduct) F->G Scavenges HCl

Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway bypassing steric hindrance.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 10.0 mmol scale reaction. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the highly reactive N-acylpyridinium intermediate[5].

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
2,2,4-Trimethylpentanoyl chloride 162.661.001.63 g (10.0 mmol)Limiting Reagent / Electrophile
Methanol (Anhydrous) 32.041.500.48 g (15.0 mmol)Nucleophile
Triethylamine (TEA) 101.192.002.02 g (20.0 mmol)Auxiliary Base (HCl Scavenger)
4-Dimethylaminopyridine (DMAP) 122.170.100.12 g (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM, Dry) 84.93N/A20.0 mLSolvent

Self-Validating Experimental Protocol

Workflow S1 1. Setup Dry DCM, 0°C S2 2. Activation Add TEA & DMAP S1->S2 S3 3. Esterification Add Methanol, RT S2->S3 S4 4. Validation GC-MS Aliquot S3->S4 S5 5. Workup NH4Cl / NaHCO3 S4->S5 S6 6. Isolation Distillation S5->S6

Figure 2: Step-by-step experimental workflow for the esterification process.

Step 1: Reaction Setup
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Add 2,2,4-trimethylpentanoyl chloride (1.63 g, 10.0 mmol) and anhydrous DCM (20.0 mL) to the flask.

  • Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 5 minutes. Causality Check: Cooling to 0 °C is critical before base addition to control the exothermic formation of the N-acylpyridinium salt and prevent the degradation of the acid chloride into ketene byproducts[9].

Step 2: Base & Catalyst Addition
  • Add Triethylamine (2.02 g, 2.78 mL, 20.0 mmol) dropwise via syringe over 2 minutes.

  • Add DMAP (0.12 g, 1.0 mmol) in one single portion. The solution will transition to a pale yellow color, visually indicating the formation of the activated N-acylpyridinium complex.

Step 3: Nucleophile Addition & Maturation
  • Add anhydrous Methanol (0.48 g, 0.61 mL, 15.0 mmol) dropwise over 5 minutes.

  • Remove the ice-water bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

Step 4: In-Process Analytical Validation
  • Self-Validation Check: Withdraw a 10 µL aliquot of the reaction mixture. Dilute it in 1 mL of HPLC-grade DCM and wash with 1 mL of deionized water to remove TEA salts.

  • Inject the organic layer into a GC-MS system.

    • Success Criteria: The chromatogram must show >98% depletion of the starting material peak and the emergence of a dominant product peak with an m/z of 158.24[1].

    • Corrective Action: If unreacted acid chloride remains (>2%), spike the reaction with an additional 0.05 eq of DMAP and 0.2 eq of methanol, then stir for an additional 2 hours[5].

Step 5: Aqueous Workup
  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining basic species. Transfer to a separatory funnel.

  • Separate the organic (bottom) layer.

  • Wash the organic layer with 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality Check: The NaHCO₃ wash is mandatory. It deprotonates any 2,2,4-trimethylpentanoic acid formed via trace moisture hydrolysis, partitioning it into the aqueous layer as a highly water-soluble sodium salt[5].

  • Wash the organic layer with 10 mL of brine to remove residual water.

Step 6: Isolation & Purification
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentrate the solution under reduced pressure (rotary evaporator). Caution: Methyl 2,2,4-trimethylpentanoate is volatile. Keep the water bath below 30 °C and do not use a high-vacuum pump during this step.

  • Purify the crude ester via short-path vacuum distillation to yield methyl 2,2,4-trimethylpentanoate as a clear, colorless liquid.

References

  • [3][6][8] Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(48), 14775-14779. URL:[Link]

  • [4][7] BDMAEE. (2025). Applications of 4-Dimethylaminopyridine (DMAP) in Accelerating Esterification Reactions for Pharmaceutical Synthesis. Source: BDMAEE Technical Articles. URL:[Link]

Sources

Application

Application Notes and Protocols: Esterification of Sterically Hindered 2,2,4-Trimethylpentanoic Acid

Introduction: The Challenge of Steric Hindrance in Esterification Esterification, a cornerstone reaction in organic synthesis, faces significant challenges when dealing with sterically hindered substrates. 2,2,4-Trimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Esterification

Esterification, a cornerstone reaction in organic synthesis, faces significant challenges when dealing with sterically hindered substrates. 2,2,4-Trimethylpentanoic acid, a neocarboxylic acid, presents a formidable obstacle to traditional esterification methods due to the bulky quaternary carbon atom adjacent to the carboxyl group. This steric bulk impedes the approach of the alcohol nucleophile, drastically slowing down or even preventing the reaction under standard conditions, such as the Fischer-Speier esterification.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize esters from the sterically encumbered 2,2,4-trimethylpentanoic acid. We will explore several robust protocols, detailing the underlying mechanistic principles and providing step-by-step experimental procedures. The comparative analysis of these methods will enable the selection of the most appropriate strategy based on the specific alcohol and desired reaction scale.

Understanding the Substrate: 2,2,4-Trimethylpentanoic Acid

Before delving into the protocols, it is crucial to understand the properties of the starting material.

PropertyValueSource
Molecular FormulaC8H16O2[3][4]
Molecular Weight144.21 g/mol [3][4]
AppearanceYellow to colorless oil[3][5]
Boiling Point108-110 °C at 12 Torr[3][5]

This branched-chain carboxylic acid's structure is the primary reason for its low reactivity in conventional esterification. The neopentyl-like arrangement shields the carbonyl carbon, necessitating more potent activation strategies.

Recommended Esterification Protocols

Direct acid-catalyzed esterification (Fischer esterification) is generally ineffective for highly hindered acids.[1][6] Therefore, methods that involve the activation of the carboxylic acid are paramount. Below are detailed protocols for three highly effective methods.

Acid Chloride Formation Followed by Alcoholysis

This classic and reliable two-step approach circumvents the low reactivity of the carboxylic acid by first converting it to a highly reactive acid chloride intermediate.[7][8]

Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into its corresponding acid chloride. The acid chloride is a much stronger electrophile than the parent carboxylic acid, readily reacting with even sterically hindered alcohols. Pyridine or another non-nucleophilic base is often added to scavenge the HCl byproduct, which can otherwise lead to side reactions.[8]

Experimental Workflow:

A 2,2,4-Trimethylpentanoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2,2,4-Trimethylpentanoyl Chloride C->D Distillation G Stir at 0°C to RT D->G E Alcohol (ROH) E->G F Pyridine F->G H Ester Product G->H I Workup & Purification H->I

Caption: Workflow for Acid Chloride Esterification.

Protocol:

  • Acid Chloride Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), combine 2,2,4-trimethylpentanoic acid (1.0 eq) and thionyl chloride (1.2 - 1.5 eq).

    • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Heat the mixture to reflux (typically around 80 °C) for 1-2 hours, or until the evolution of HCl gas ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The product, 2,2,4-trimethylpentanoyl chloride, can be used directly in the next step or purified by vacuum distillation.

  • Esterification:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 - 1.2 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

    • Add pyridine (1.1 - 1.5 eq) to the alcohol solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the crude or purified 2,2,4-trimethylpentanoyl chloride (1.0 eq) to the stirring alcohol/pyridine solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, proceed with a standard aqueous workup to remove pyridinium hydrochloride and any unreacted starting materials.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Purify the resulting ester by column chromatography or distillation.

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for acid-sensitive or sterically demanding substrates.[11]

Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerates the DMAP catalyst. The driving force for the reaction is the formation of the insoluble and stable N,N'-dicyclohexylurea (DCU) byproduct.[10]

Reaction Mechanism:

cluster_0 Activation cluster_1 Catalysis & Ester Formation A Carboxylic Acid C O-Acylisourea Intermediate A->C B DCC B->C E Acyl-pyridinium Intermediate C->E Reacts with D DMAP D->E G Ester E->G F Alcohol (ROH) F->G I DMAP (regenerated) G->I H DCU (byproduct)

Caption: Mechanism of Steglich Esterification.

Protocol:

  • To a solution of 2,2,4-trimethylpentanoic acid (1.0 eq), the alcohol (1.0 - 1.5 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in a dry, aprotic solvent (e.g., DCM) at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated DCU is removed by filtration.

  • The filtrate is then washed successively with dilute HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation.

Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially macrolactones and esters derived from sterically hindered acids and alcohols.[12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[14]

Rationale: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (like triethylamine) to form a mixed anhydride.[12][15] This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. DMAP selectively attacks the less sterically hindered carbonyl of the mixed anhydride, forming the highly reactive acyl-pyridinium intermediate, which is then readily attacked by the alcohol.[12][14]

Experimental Workflow:

cluster_0 Mixed Anhydride Formation cluster_1 Esterification A 2,2,4-Trimethylpentanoic Acid D Mixed Anhydride A->D B 2,4,6-Trichlorobenzoyl Chloride B->D C Triethylamine C->D G Ester Product D->G E Alcohol (ROH) E->G F DMAP F->G

Caption: Workflow for Yamaguchi Esterification.

Protocol:

  • To a solution of 2,2,4-trimethylpentanoic acid (1.0 eq) in a dry, aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of the alcohol (1.5 - 2.0 eq) and DMAP (3.0 - 4.0 eq) in the same solvent.

  • Add the mixed anhydride solution from the first step to the alcohol/DMAP solution via cannula or syringe.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Comparative Analysis of Protocols

MethodKey ReagentsAdvantagesDisadvantagesBest Suited For
Acid Chloride SOCl₂ or (COCl)₂, PyridineHigh reactivity, reliable, generally high yields.[7]Harsh reagents (SOCl₂), corrosive HCl byproduct, two-step process.[8]Robust synthesis where functional group tolerance is not a major concern.
Steglich DCC, DMAPMild conditions, one-pot procedure, good for acid-sensitive substrates.[10][11]DCC is an allergen, DCU byproduct can be difficult to remove completely.[11]Esterification of sensitive and sterically hindered substrates.
Yamaguchi 2,4,6-Trichlorobenzoyl Chloride, DMAP, Et₃NExcellent for highly hindered substrates, high yields, mild conditions.[12][13]Requires stoichiometric DMAP, Yamaguchi reagent is relatively expensive.Macrocyclizations and esterification of very challenging sterically hindered acids and alcohols.[12]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: All protocols require strictly anhydrous (dry) solvents and reagents. Water will compete with the alcohol, leading to hydrolysis of the activated intermediates and reduced yields.

  • Purity of Reagents: The purity of the starting materials, especially the alcohol and solvents, is critical for optimal results.

  • Reaction Monitoring: Regular monitoring by TLC or GC-MS is essential to determine the reaction's endpoint and prevent the formation of side products from prolonged reaction times.

  • Byproduct Removal: Complete removal of byproducts like DCU (in Steglich esterification) and pyridinium salts (in the acid chloride method) is crucial during workup and purification to obtain a pure product.

Conclusion

The esterification of the sterically hindered 2,2,4-trimethylpentanoic acid requires the use of specialized and robust synthetic methodologies. The choice between forming the acid chloride, or employing Steglich or Yamaguchi conditions, will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the substrates. By carefully following the detailed protocols and considering the key practical aspects outlined in these application notes, researchers can successfully overcome the challenges posed by steric hindrance and achieve high yields of the desired esters.

References

  • LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, November 29). Yamaguchi esterification. [Link]

  • J&K Scientific LLC. (2025, March 1). Yamaguchi Esterification. [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylpentanoic acid. [Link]

  • HOFFMAN FINE CHEMICALS. (n.d.). 2,4,4-Trimethylpentanoic acid. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Clark, J. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(41), 25420–25429. [Link]

  • Wikipedia. (2024, January 21). Fischer–Speier esterification. [Link]

  • J&K Scientific. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

Sources

Method

Application Note: High-Resolution GC-MS Determination of Methyl 2,2,4-Trimethylpentanoate in Lipid Nanoparticle (LNP) Excipients

Executive Summary The rapid expansion of mRNA-based therapeutics has elevated the critical quality attributes (CQAs) of lipid nanoparticle (LNP) excipients. Branched ionizable lipids, which are foundational to LNP effica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of mRNA-based therapeutics has elevated the critical quality attributes (CQAs) of lipid nanoparticle (LNP) excipients. Branched ionizable lipids, which are foundational to LNP efficacy, often utilize complex aliphatic intermediates during their synthesis. This application note details a highly specific, self-validating Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method for the trace detection of methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1), a volatile synthetic intermediate and potential residual impurity in LNP lipid manufacturing.

Mechanistic Context & Significance in Drug Development

Methyl 2,2,4-trimethylpentanoate is a highly branched aliphatic ester. In the context of pharmaceutical lipid manufacturing, it is generated via the radical-initiated telomerization of isobutylene with methyl isobutyrate . This ester is subsequently saponified and coupled to synthesize the heavily branched hydrophobic tails of proprietary ionizable lipids (e.g., ALC-0315 analogs) used in nucleic acid delivery systems .

Monitoring the clearance of this intermediate is critical. Residual volatile esters can compromise the structural integrity of the LNP bilayer, alter the pKa of the lipid mixture, and introduce unpredictable toxicity profiles during in vivo administration.

Synthesis Iso Isobutylene Target Methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1) Iso->Target Telomerization MI Methyl Isobutyrate MI->Target Telomerization Radical Di-tert-butyl peroxide (Radical Initiator) Radical->Target Catalysis LNP Branched LNP Lipids (e.g., ALC-0315 analogs) Target->LNP Saponification & Coupling

Synthesis of branched LNP lipids highlighting the methyl 2,2,4-trimethylpentanoate intermediate.

Analytical Rationale: The "Why" Behind the Method

To ensure analytical trustworthiness, the experimental design must account for the complex, non-volatile nature of the LNP matrix.

  • Why HS-SPME over Direct Injection? Direct liquid injection of high-molecular-weight LNP lipids into a GC inlet causes immediate matrix fouling, active site generation, and rapid degradation of the capillary column. Headspace SPME isolates only the volatile fraction (including the target ester) by exploiting its vapor pressure, leaving the heavy lipid matrix behind. This creates a self-cleaning system that extends column life and dramatically improves the signal-to-noise (S/N) ratio.

  • Why a 5% Phenyl-Arylene Column? A non-polar stationary phase (e.g., TR-5MS) separates aliphatic compounds primarily by dispersion forces and boiling point . This is ideal for resolving methyl 2,2,4-trimethylpentanoate from other closely related branched alkanoates.

  • Why Electron Ionization (EI) SIM Mode? EI at 70 eV provides a highly reproducible fragmentation pattern. The cleavage of the C2-C3 bond in methyl 2,2,4-trimethylpentanoate yields a highly stable [C(CH3​)2​COOCH3​]+ fragment at m/z 101. Utilizing Selected Ion Monitoring (SIM) for m/z 101, alongside m/z 57 (tert-butyl cation) and m/z 127 ( [M−OCH3​]+ ), eliminates isobaric interference from the background matrix.

Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Matrix effects are continuously monitored and corrected using a deuterated internal standard (IS).

Step 1: Reagent and Standard Preparation
  • Target Standard: Prepare a 1.0 mg/mL stock solution of methyl 2,2,4-trimethylpentanoate in GC-grade dimethyl sulfoxide (DMSO).

  • Internal Standard (IS): Prepare a 100 µg/mL solution of Methyl hexanoate-d11 in DMSO. The IS corrects for vapor pressure suppression caused by the heavy lipid matrix.

  • Sample Matrix: Weigh exactly 100.0 mg of the bulk LNP lipid excipient into a 20 mL amber headspace vial.

  • Spiking: Add 10 µL of the IS solution to the lipid matrix. For calibration curves, spike varying volumes of the target standard (0.1 to 10 µL) directly into the lipid matrix. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

Step 2: HS-SPME Extraction
  • Equilibration: Agitate the sealed vial at 60°C for 10 minutes (250 rpm). Causality: 60°C provides sufficient thermal energy to drive the ester into the headspace without thermally degrading the heat-sensitive LNP lipids.

  • Extraction: Expose a 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C. The tri-phase fiber ensures quantitative capture of the C9 ester across a broad polarity range.

Step 3: GC-MS Acquisition
  • Desorption: Insert the SPME fiber into the GC inlet at 250°C for 4 minutes in splitless mode to transfer the analytes onto the column.

  • Separation & Detection: Execute the GC-MS run using the parameters defined in Table 1 .

Workflow Prep Sample Prep (Lipid + IS) Eq Equilibration (60°C, 10 min) Prep->Eq Ext HS-SPME Extraction (30 min) Eq->Ext Des GC Inlet Desorption (250°C, 4 min) Ext->Des Sep Capillary GC (TR-5MS Column) Des->Sep Det EI-MS Detection (SIM Mode) Sep->Det

HS-SPME-GC-MS analytical workflow for volatile ester extraction and quantification.

Data Presentation & System Suitability

To guarantee trustworthiness, the analytical run must pass strict system suitability criteria before data is accepted. The tables below summarize the instrumental parameters and the validation metrics establishing the method's reliability.

Table 1: GC-MS Instrument Configuration & Parameters

ParameterSpecificationCausality / Rationale
Column TR-5MS (30 m × 0.25 mm × 0.25 μm)Non-polar phase optimizes aliphatic ester resolution.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains optimal linear velocity across the temperature gradient.
Inlet Temperature 250°C (Splitless, 4 min)Ensures complete thermal desorption from the SPME fiber.
Oven Program 50°C (hold 2 min) 10°C/min to 150°C 20°C/min to 250°C (hold 5 min)Focuses the volatile band at 50°C, then rapidly elutes heavy matrix carryover at 250°C.
MS Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible fragmentation libraries.
Target SIM Ions m/z 101 (Quant), 57, 127 (Qual)m/z 101 isolates the specific C2-C3 cleavage fragment of the branched ester.
IS SIM Ions m/z 74 (Quant), 87, 135 (Qual)Matches the retention window without isobaric overlap.

Table 2: Method Validation & Self-Validation Metrics

Validation MetricResult / Acceptance CriteriaSelf-Validating Function
Limit of Detection (LOD) 0.05 ppm (S/N > 3)Ensures trace impurities in the lipid matrix are not missed.
Limit of Quantitation (LOQ) 0.15 ppm (S/N > 10)Establishes the baseline for regulatory reporting.
Linearity ( R2 ) > 0.998 (0.15 to 100 ppm)Validates that fiber saturation has not occurred.
IS Recovery Variance ± 15% across all samplesFlags severe matrix effects or SPME fiber degradation.
Blank Verification No peaks > 30% of LODRun before every sequence to prove zero fiber carryover.

Conclusion

By integrating Headspace-SPME with GC-MS Selected Ion Monitoring, this protocol provides drug development professionals with a robust, self-validating mechanism to quantify residual methyl 2,2,4-trimethylpentanoate. The method actively circumvents the matrix fouling typical of LNP excipients, ensuring high-throughput reliability and safeguarding the quality profile of next-generation lipid-based therapeutics.

References

  • "Telomerization of isobutylene with methyl esters of propionic and isobutyric acids." Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. URL:[Link]

  • "LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS."World Intellectual Property Organization (Acuitas Therapeutics Inc). WO2017117528A1.
  • "Chemical composition and broad-spectrum anthelmintic activity of a cultivar of toothache plant, Acmella oleracea, from Mizoram, India." Pharmaceutical Biology (PubMed Central). URL:[Link]

Application

Application Note: High-Yield Synthesis of 2,2,4-Trimethylpentanoic Acid Methyl Ester via Thionyl Chloride Activation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary The esterification of highly sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The esterification of highly sterically hindered carboxylic acids, such as 2,2,4-trimethylpentanoic acid, presents a significant thermodynamic and kinetic challenge in organic synthesis. Traditional acid-catalyzed Fischer esterification is often ineffective for α,α -disubstituted and highly branched acids because the steric bulk shields the carbonyl carbon, preventing the formation of the requisite tetrahedral intermediate[1].

To overcome this kinetic barrier, an indirect two-step activation approach using thionyl chloride ( SOCl2​ ) is employed. By converting the sterically hindered acid into a highly reactive acid chloride intermediate, the electrophilicity of the carbonyl carbon is dramatically increased, allowing for rapid and high-yielding nucleophilic acyl substitution with methanol[2].

Mechanistic Rationale & Causality

The success of this protocol relies on bypassing the sterically crowded transition state of direct esterification through a highly reactive intermediate:

  • Activation Phase (Acyl Chlorosulfite Formation): The carboxylic acid reacts with SOCl2​ to form an acyl chlorosulfite intermediate[3]. This intermediate is highly unstable and rapidly undergoes an addition-elimination sequence. The collapse of this intermediate is entropically driven by the irreversible release of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases, pulling the equilibrium forward to yield 2,2,4-trimethylpentanoyl chloride[4].

  • Esterification Phase (Methanolysis): The resulting acid chloride is planar ( sp2 hybridized) and possesses a highly electrophilic carbonyl carbon. Despite the adjacent neopentyl-like steric bulk of the 2,2,4-trimethylpentyl group, the acid chloride is reactive enough to undergo rapid nucleophilic attack by anhydrous methanol ( CH3​OH ), yielding the target methyl ester and HCl as a byproduct[2].

Reaction Pathway Visualization

G A 2,2,4-Trimethylpentanoic Acid B Acyl Chlorosulfite Intermediate A->B + SOCl2 (Reflux) C 2,2,4-Trimethylpentanoyl Chloride B->C - SO2 - HCl D Methyl Ester (Target Product) C->D + CH3OH (0 °C to RT)

Fig 1: Reaction mechanism workflow from sterically hindered acid to methyl ester via SOCl2.

Quantitative Reaction Parameters

The following stoichiometric parameters are optimized for a 10.0 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
2,2,4-Trimethylpentanoic acid 144.211.01.44 gStarting Material
Thionyl Chloride ( SOCl2​ ) 118.972.01.45 mLActivating Agent
Dichloromethane (DCM) 84.93-10.0 mLNon-nucleophilic Solvent
Methanol ( CH3​OH ) 32.045.02.00 mLNucleophile
Pyridine (Optional)79.101.20.97 mLAcid Scavenger

Note: While SOCl2​ can sometimes be used directly in methanol for one-pot esterifications[2], isolating the acid chloride formation in a non-nucleophilic solvent (DCM) is strictly recommended here to ensure complete activation of the sterically hindered substrate before introducing the nucleophile.

Self-Validating Experimental Protocol

Phase 1: Activation (Synthesis of 2,2,4-Trimethylpentanoyl Chloride)
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet to ensure strictly anhydrous conditions.

  • Reagent Loading: Add 2,2,4-trimethylpentanoic acid (1.44 g, 10.0 mmol) and anhydrous DCM (10 mL) to the flask. Stir until completely dissolved.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add thionyl chloride (1.45 mL, 20.0 mmol) dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition controls the initial exothermic formation of the acyl chlorosulfite intermediate and prevents rapid, uncontrolled off-gassing[4].

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours.

  • Validation Checkpoint 1 (Physical): Monitor the reaction via an oil bubbler attached to the condenser. The activation phase is complete when the evolution of SO2​ and HCl gases ceases.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the DCM and excess SOCl2​ (b.p. 79 °C).

    • Causality: Complete removal of unreacted SOCl2​ is critical to prevent the formation of methyl chloride and excess HCl during the subsequent methanolysis step.

Phase 2: Esterification (Synthesis of Methyl Ester)
  • Solvation: Redissolve the crude, highly reactive 2,2,4-trimethylpentanoyl chloride in fresh anhydrous DCM (10 mL) and cool to 0 °C.

  • Nucleophilic Attack: Add anhydrous methanol (2.0 mL, 50.0 mmol) dropwise. (Optional: If the substrate contains acid-sensitive functional groups, pre-add 1.2 equivalents of anhydrous pyridine to scavenge the generated HCl ).

  • Maturation: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation Checkpoint 2 (Spectroscopic): Take a 10 µL aliquot, evaporate the solvent, and analyze via FT-IR spectroscopy. The successful transformation is confirmed by the complete disappearance of the acid chloride carbonyl stretch ( 1800 cm−1 ) and the appearance of a sharp ester carbonyl stretch ( 1740 cm−1 ).

Phase 3: Workup & Isolation
  • Quenching: Dilute the reaction mixture with additional DCM (20 mL) and quench with saturated aqueous NaHCO3​ (15 mL) to neutralize residual acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 2,2,4-trimethylpentanoic acid methyl ester.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) or vacuum distillation to achieve analytical purity (>98%).

References

  • [2] Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - National Institutes of Health (NIH). Available at:

  • [1] A New Method for the Esterification of Certain Sterically Hindered Acids - ElectronicsAndBooks. Available at:

  • [4] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at:

  • [3] 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at:

Sources

Method

Methyl 2,2,4-trimethylpentanoate as a Robust Internal Standard for Quantitative GC Analysis

An Application Note by a Senior Application Scientist The Analytical Challenge in GC Quantitation In quantitative Gas Chromatography (GC), particularly for lipidomics (Fatty Acid Methyl Esters, FAMEs) and volatile organi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

The Analytical Challenge in GC Quantitation

In quantitative Gas Chromatography (GC), particularly for lipidomics (Fatty Acid Methyl Esters, FAMEs) and volatile organic compound (VOC) profiling, the selection of an internal standard (IS) is the foundation of analytical trustworthiness. The IS must correct for variations in sample preparation recovery, derivatization efficiency, and GC injection volumes 1[1].

Historically, straight-chain esters like methyl pentanoate or methyl heptadecanoate have been utilized2[2]. However, these conventional standards present a critical failure point: they are highly susceptible to unwanted hydrolysis or transesterification during harsh, acid- or base-catalyzed sample preparation workflows. If your IS degrades during extraction, your entire quantitative calibration curve is invalidated.

The Mechanistic Solution: To engineer a self-validating and chemically indestructible quantitative system, we utilize Methyl 2,2,4-trimethylpentanoate (CAS 71672-36-1) . The causality behind this choice lies in its molecular architecture. The gem-dimethyl substitution at the α -carbon (C2) creates massive steric hindrance directly adjacent to the ester carbonyl. This physical bulk acts as a molecular shield, repelling nucleophilic attack (from OH− or CH3​O− ) and rendering the ester bond practically immune to hydrolysis during aggressive derivatization protocols3[3].

Mechanism cluster_0 Conventional IS (e.g., Methyl Pentanoate) cluster_1 Methyl 2,2,4-trimethylpentanoate A1 Unshielded Carbonyl A2 Nucleophilic Attack (OH- / CH3O-) A1->A2 A3 Hydrolysis / Signal Loss A2->A3 B1 Sterically Hindered Carbonyl (2,2-dimethyl) B2 Nucleophile Repelled B1->B2 Steric Blockade B3 Intact Ester (Stable GC Peak) B2->B3

Fig 1: Steric shielding mechanism preventing IS degradation during sample prep.

Physicochemical & Chromatographic Properties

Understanding the physical properties of Methyl 2,2,4-trimethylpentanoate ensures predictable chromatographic behavior. Because it is highly branched, it elutes significantly earlier than straight-chain FAMEs of similar molecular weight, placing it in a "clean" region of the chromatogram devoid of endogenous biological lipid interference 4[4].

Table 1: Key Properties and Analytical Impact

PropertyValueCausality / Impact on GC Analysis
CAS Number 71672-36-1Ensures precise procurement of the highly branched isomer.
Molecular Formula C9​H18​O2​ -
Molecular Weight 158.24 g/mol Provides sufficient volatility for early elution, avoiding overlap with late-eluting target analytes.
LogP (Octanol/Water) ~2.7Guarantees >99% quantitative partitioning into the organic phase (e.g., hexane) during liquid-liquid extraction.
Structural Feature α,α -dimethyl branchingProvides critical steric shielding against hydrolysis/transesterification during sample derivatization.

Experimental Protocols

To guarantee trustworthiness, this protocol is designed as a self-validating system . By spiking the IS into the raw sample before any chemical manipulation, the final IS peak area serves as an absolute diagnostic tool. If the IS area deviates by >5% from a neat standard injection, the scientist is immediately alerted to matrix suppression, extraction emulsion losses, or injection port leaks.

Protocol A: Preparation of the IS Stock Solution
  • Gravimetric Preparation: Accurately weigh 10.0 mg of Methyl 2,2,4-trimethylpentanoate into a 10 mL volumetric flask.

  • Solvent Selection: Dissolve and make up to volume using GC-grade Hexane (or Methanol, depending on the downstream assay). This yields a 1.0 mg/mL primary stock.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps to prevent evaporative concentration.

Protocol B: One-Pot FAME Derivatization & Extraction

This method is adapted for complex lipid matrices requiring acid-catalyzed methylation.

  • Sample Aliquoting: Transfer 10–50 mg of the lipid extract into a heavy-walled borosilicate glass tube with a Teflon-lined screw cap.

  • IS Spiking (Critical Step): Add exactly of the IS Stock Solution ( 1.0 mg/mL ) to the sample. Causality: Spiking before derivatization ensures the IS undergoes the exact same thermodynamic stresses as the target analytes.

  • Derivatization: Add 1.0 mL of 1% H2​SO4​ in Methanol. Vortex for 30 seconds. Incubate at 80°C for 2 hours.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of aqueous 5% NaCl to quench the reaction and increase the polarity of the aqueous phase (salting-out effect). Add 2.0 mL of Hexane.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes.

  • Recovery: Carefully transfer the upper organic (Hexane) layer containing the FAMEs and the intact IS into a 2 mL GC autosampler vial 1[1].

Workflow N1 1. Sample Aliquot (Lipid/Volatile Matrix) N2 2. Spike Internal Standard (Methyl 2,2,4-trimethylpentanoate) N1->N2 N3 3. Derivatization (Acid/Base Catalysis) N2->N3 N4 4. Liquid-Liquid Extraction (Hexane / Aqueous NaCl) N3->N4 N5 5. Organic Phase Recovery (Centrifugation) N4->N5 N6 6. GC-FID / GC-MS Analysis (Quantitation) N5->N6

Fig 2: Standardized GC workflow integrating the robust branched ester IS.

Protocol C: GC-FID / GC-MS Method Parameters

To achieve high-resolution separation of complex FAMEs alongside our branched IS, capillary columns with polar stationary phases (e.g., biscyanopropyl phases) are required 5[5]. Alternatively, for general volatile profiling, a non-polar HP-5MS column is optimal 6[6].

Table 2: Optimized GC Parameters

ParameterSettingRationale
Column DB-WAX or Rt-2560 (100 m × 0.25 mm × 0.20 µm)Highly polar columns are mandatory to resolve cis/trans polyunsaturated isomers without IS co-elution.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains consistent retention times across the temperature gradient.
Injection , Split Ratio 1:50 at 250°CPrevents column overloading and maintains a sharp, Gaussian peak shape for the IS.
Oven Program 140°C (hold 5 min) 4°C/min to 240°C (hold 15 min)Gradual ramp ensures baseline resolution between the branched IS and early-eluting short-chain FAMEs (C8:0 - C12:0).
Detector FID at 260°C or MS (EI mode, 70 eV)FID provides exceptional linear dynamic range for quantitative ester analysis.

Data Interpretation & Troubleshooting

When utilizing Methyl 2,2,4-trimethylpentanoate, the quantitation of target analytes ( Cx​ ) is calculated using the Relative Response Factor (RRF) to account for differences in detector sensitivity:

ConcentrationTarget​=(AreaIS​AreaTarget​​)×ConcentrationIS​×RRF

Troubleshooting Matrix:

  • Symptom: The IS peak area is highly variable between replicate samples.

    • Causality: Inconsistent vortexing during the Liquid-Liquid Extraction step (Protocol B, Step 5), leading to variable partitioning into the hexane phase.

    • Solution: Implement automated multi-tube vortexers to ensure identical kinetic energy is applied to all samples.

  • Symptom: IS peak exhibits fronting or tailing.

    • Causality: Injection port liner is contaminated with non-volatile matrix residue, or the split ratio is too low, causing column phase overloading.

    • Solution: Replace the deactivated glass liner and increase the split ratio to 1:100.

References

  • Guidechem. "Methyl 2,2,4-trimethylpentanoate (CAS 71672-36-1) Properties." Guidechem Database.
  • LCGC International. "Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques." Chromatography Online.
  • Restek Corporation. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Restek Resource Hub.
  • Benchchem. "Ethyl pivalate / Steric hindrance in ester hydrolysis." Benchchem Chemical Database.
  • MDPI. "Impact of Oil Temperature and Splashing Frequency on Chili Oil Flavor: Volatilomics and Lipidomics." Foods.
  • Journal of Chromatographic Science. "Aspects on the Use of Headspace GC On-Column Injections in Flavor Research." Oxford Academic.

Sources

Application

Application Note: Rapid Synthesis of Sterically Hindered Trimethylpentanoate Esters via Microwave-Assisted Esterification

Abstract The synthesis of sterically hindered esters, such as those derived from trimethylpentanoic acid isomers, presents a significant challenge in organic synthesis due to slow reaction kinetics and low yields under c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of sterically hindered esters, such as those derived from trimethylpentanoic acid isomers, presents a significant challenge in organic synthesis due to slow reaction kinetics and low yields under conventional heating conditions. This application note details a robust and highly efficient protocol for the synthesis of various trimethylpentanoate esters using microwave-assisted organic synthesis (MAOS). By leveraging the rapid, volumetric heating of microwave irradiation, reaction times are dramatically reduced from hours or days to mere minutes, while achieving excellent product yields.[1][2] This protocol is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method to overcome the challenges of steric hindrance in esterification reactions.

Introduction: Overcoming Steric Hindrance with Microwave Energy

Fischer-Speier esterification is a cornerstone of organic synthesis. However, when reacting sterically crowded molecules, such as isomers of trimethylpentanoic acid (e.g., 2,2,4-trimethylpentanoic acid or 3,5,5-trimethylhexanoic acid), the steric bulk surrounding the carboxylic acid and/or the alcohol drastically impedes the approach of the nucleophile to the carbonyl carbon. Traditional methods require prolonged refluxing at high temperatures, often with a large excess of one reactant and aggressive acid catalysts, which can lead to side reactions and decomposition.[3][4]

Microwave-assisted synthesis offers a powerful solution to this long-standing problem.[5] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture.[6][7] This results in rapid, uniform, and efficient "in-core" heating, allowing the reaction to reach and surpass the boiling point of the solvent in a sealed, pressurized vessel.[2][6] This "superheating" effect dramatically accelerates reaction rates by providing the necessary activation energy to overcome steric barriers, leading to cleaner reactions and higher yields in a fraction of the time.[1][7]

The Microwave Advantage for Hindered Systems

The primary benefits of employing microwave energy for the synthesis of hindered trimethylpentanoate esters are:

  • Dramatic Rate Acceleration: Reaction times are typically reduced from over 24 hours to 5-20 minutes.[2][8]

  • Increased Yields: By rapidly overcoming the activation energy barrier and minimizing exposure to harsh conditions, byproduct formation is suppressed, leading to higher isolated yields.[1]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility between runs.[1]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to conventional oil baths or heating mantles.[9]

Experimental Protocol: Synthesis of Ethyl 3,5,5-Trimethylhexanoate

This protocol provides a representative procedure for the acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with ethanol. It can be adapted for other primary and secondary alcohols.

Materials and Equipment
  • Reagents:

    • 3,5,5-Trimethylhexanoic Acid (≥98%)

    • Ethanol (Anhydrous, 200 proof)

    • Sulfuric Acid (Concentrated, 98%)

    • Diethyl Ether (ACS Grade)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Monowave or multi-mode laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 20 mL microwave reaction vessel with a magnetic stir bar[10]

    • Separatory funnel (100 mL)

    • Rotary evaporator

    • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct all operations in a certified laboratory fume hood.[11][12]

  • Pressurized Reactions: Microwave reactions in sealed vessels generate high pressures. Never exceed the recommended volume for the reaction vessel (typically no more than 2/3 full).[13][14] Use only vessels designed for microwave synthesis and inspect them for cracks or defects before use.[13]

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the reaction mixture.

  • Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during the workup procedure.[11]

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3,5,5-trimethylhexanoic acid (1.58 g, 10 mmol).

  • Add an excess of anhydrous ethanol (3.0 mL, ~51 mmol).

  • While gently stirring, cautiously add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 140 °C (Use a hold time to maintain this temperature)

    • Reaction Time: 10 minutes

    • Power: Dynamic (The instrument will modulate power to maintain the set temperature)

    • Stirring: High

  • Cooling: After irradiation, allow the vessel to cool to below 50 °C before carefully opening it.

  • Workup: Transfer the reaction mixture to a 100 mL separatory funnel.

  • Dilute the mixture with 30 mL of diethyl ether.

  • Wash the organic layer sequentially with:

    • 20 mL of water

    • 20 mL of saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure)[15]

    • 20 mL of brine

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The resulting crude ester can be purified by simple or fractional distillation if necessary to yield a colorless liquid with a characteristic fruity odor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.

G reagents 1. Combine Reactants (Acid, Alcohol, H₂SO₄) in Microwave Vial microwave 2. Microwave Irradiation (140 °C, 10 min) reagents->microwave cooling 3. Cooling (To <50 °C) microwave->cooling workup 4. Quench & Extract (H₂O, Ether, NaHCO₃) cooling->workup purify 5. Dry & Concentrate (MgSO₄, Rotovap) workup->purify product Purified Ester (Ethyl 3,5,5-Trimethylhexanoate) purify->product

Caption: Workflow for microwave-assisted ester synthesis.

Results and Data Summary

The described protocol is highly effective for a range of alcohols. The following table summarizes typical results, demonstrating the versatility and efficiency of the microwave-assisted method for overcoming steric hindrance.

Carboxylic AcidAlcoholTemperature (°C)Time (min)Typical Yield (%)
3,5,5-Trimethylhexanoic AcidMethanol1401092%
3,5,5-Trimethylhexanoic AcidEthanol1401094%
3,5,5-Trimethylhexanoic Acid1-Propanol1501591%
3,5,5-Trimethylhexanoic AcidIsopropanol1602085%
2,2,4-Trimethylpentanoic AcidEthanol1501588%

Note: Yields refer to isolated product after purification.

Conclusion

Microwave-assisted organic synthesis provides a rapid, efficient, and reproducible method for the synthesis of sterically hindered trimethylpentanoate esters.[1][16] By utilizing controlled superheating in sealed vessels, this technology dramatically shortens reaction times and improves yields compared to conventional methods.[2][7] The protocol detailed herein serves as a robust starting point for researchers in drug discovery and chemical development, enabling access to challenging ester motifs with unprecedented ease and speed.

References

  • Vertex AI Search. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes.
  • Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Journal of Organic Chemistry, 74(13), 4753–4762. Retrieved March 13, 2026, from [Link]

  • JAG Group. (n.d.). Microwave Reactor Safety.
  • G, R. B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved March 13, 2026, from [Link]

  • Dar, M. A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks.
  • CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • Scribd. (n.d.). Laboratory Microwave Safety Precautions. Retrieved March 13, 2026, from [Link]

  • Gillespie, P.M. (2004). Microwave Chemistry — An Approach to the Assessment of Chemical Reaction Hazards. IChemE Symposium Series No. 150. Retrieved March 13, 2026, from [Link]

  • Kappe, C. O. (Ed.). (2004). Microwave Assisted Organic Synthesis. Wiley-VCH.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved March 13, 2026, from [Link]

  • Smith, A. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Kansas State University. (2025). Microwave Safety. Retrieved March 13, 2026, from [Link]

  • Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 3(5), 111-114. Retrieved March 13, 2026, from [Link]

  • Reilly, M. K., King, R. P., Wagner, A. J., & King, S. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(10), 1708-1711. Retrieved March 13, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved March 13, 2026, from [Link]

Sources

Method

High-Yield Preparation of Methyl 2,2,4-Trimethylpentanoate via Diazomethane Esterification: Protocols, Mechanisms, and Safety Directives

Introduction and Mechanistic Rationale The synthesis of methyl esters from carboxylic acids is a foundational transformation in organic synthesis and drug development. However, the esterification of 2,2,4-trimethylpentan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of methyl esters from carboxylic acids is a foundational transformation in organic synthesis and drug development. However, the esterification of 2,2,4-trimethylpentanoic acid presents a unique synthetic challenge. The substrate possesses a quaternary α -carbon (C2 is bonded to two methyl groups, the carboxylate, and the isobutyl tail), creating severe steric hindrance. Traditional acid-catalyzed Fischer esterification methodologies are notoriously slow and low-yielding for such neo-pentyl-like systems due to the bulky tetrahedral intermediate required in the transition state.

To circumvent this steric penalty, esterification using diazomethane (CH₂N₂) is the premier choice [1]. The causality behind this selection lies in the reaction mechanism. Diazomethane esterification does not require nucleophilic attack on a sterically shielded carbonyl carbon. Instead, it relies on an instantaneous proton transfer followed by an Sₙ2 attack on a highly exposed methyl group [2].

Mechanism A 2,2,4-Trimethylpentanoic Acid + Diazomethane (CH2N2) B Proton Transfer (Fast) A->B C Carboxylate Anion + Methyldiazonium (CH3N2+) B->C D SN2 Methyl Transfer (Slow) C->D E Methyl 2,2,4-Trimethylpentanoate + Nitrogen Gas (N2 ↑) D->E

Figure 1: Mechanistic pathway of diazomethane esterification via proton transfer and SN2 attack.

As illustrated above, the carboxylic acid protonates the weakly basic diazomethane to form a methyldiazonium cation (CH₃N₂⁺) and a carboxylate anion. The carboxylate then attacks the methyl group of the methyldiazonium ion via an Sₙ2 mechanism, displacing nitrogen gas (N₂) as an irreversible, thermodynamically favorable leaving group. Because the Sₙ2 attack occurs on the unhindered methyl group rather than the sterically congested carbonyl, the reaction proceeds quantitatively at 0 °C in minutes [2].

Critical Safety Directives and Equipment

Diazomethane is an extremely hazardous reagent. It is highly toxic (a potent alkylating agent capable of causing fatal pulmonary edema) and notoriously explosive [3]. A self-validating safety protocol is not optional; it is a strict requirement.

  • Explosion Hazards & Glassware: Diazomethane can detonate upon contact with sharp edges, rough surfaces, or metal ions. Never use standard ground-glass joints or wire brushes for cleaning. You must use a specialized Diazald® Kit featuring flame-polished, grease-free Clear-Seal® joints [1].

  • Environmental Controls: All operations must be conducted inside a properly functioning chemical fume hood behind a heavy-duty portable polycarbonate blast shield[4].

  • Temperature & Light: Diazomethane explodes when heated beyond 100 °C or exposed to intense light. Always handle it as a dilute solution in diethyl ether and keep the receiver flasks chilled at 0 °C to -78 °C [3].

Quantitative Data and Reagent Summary

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale esterification. We utilize N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) as the stable precursor to generate diazomethane in situ [1].

ReagentMW ( g/mol )Mass / VolMolesEquivalentsRole
2,2,4-Trimethylpentanoic acid 144.211.44 g10.0 mmol1.0Substrate
Diazald® 214.245.00 g23.3 mmol2.3CH₂N₂ Precursor
Potassium Hydroxide (KOH) 56.115.00 g89.1 mmol8.9Base for Hydrolysis
Ethanol (95%) 46.0710 mL--Co-solvent
Deionized Water 18.028 mL--Aqueous Phase
Diethyl Ether (Anhydrous) 74.1265 mL--Reaction Solvent
Glacial Acetic Acid 60.05~0.5 mL--Quenching Agent

Experimental Protocol

This methodology is designed as a continuous generation-and-reaction system. The diazomethane is distilled directly into the reaction flask containing the substrate, minimizing handling of the hazardous intermediate [4].

Workflow Step1 1. Apparatus Setup Assemble Clear-Seal Diazald Kit behind blast shield in fume hood Step2 2. Reagent Preparation KOH, H2O, EtOH in reaction flask; Substrate in receiver flask at 0°C Step1->Step2 Step3 3. Diazomethane Generation Add Diazald in ether dropwise at 65°C; Distill CH2N2/ether into receiver Step2->Step3 Step4 4. Esterification React until yellow color persists and N2 evolution ceases Step3->Step4 Step5 5. Quenching & Workup Quench excess CH2N2 with Acetic Acid; Concentrate to yield pure ester Step4->Step5

Figure 2: Step-by-step experimental workflow for the safe generation and use of diazomethane.

Step 1: Apparatus Assembly
  • Inspect all glassware from the Diazald® Kit for star cracks or scratches. Discard any compromised pieces.

  • Assemble the distillation apparatus using Clear-Seal® joints. Connect the condenser to two receiving flasks in series.

  • Place a Teflon-coated magnetic stir bar in the primary distillation flask. Do not use glass stirring rods.

  • Position a portable blast shield between the apparatus and the fume hood sash.

Step 2: Preparation of the Substrate and Base
  • Receiver Flask: Dissolve 1.44 g (10.0 mmol) of 2,2,4-trimethylpentanoic acid in 20 mL of anhydrous diethyl ether in the first receiving flask. Ensure the condenser's inlet tube dips below the surface of this ether solution. Cool both receiving flasks in an ice-water bath (0 °C).

  • Distillation Flask: Dissolve 5.0 g of KOH in 8 mL of deionized water in the main distillation flask. Once dissolved and slightly cooled, add 10 mL of 95% ethanol.

  • Heat the distillation flask in a water bath stabilized at 65 °C.

Step 3: Generation and Distillation of Diazomethane
  • Prepare a solution of 5.0 g (23.3 mmol) of Diazald® in 45 mL of anhydrous diethyl ether in a Clear-Seal® dropping funnel.

  • Begin adding the Diazald® solution dropwise into the 65 °C KOH solution over a period of 20–25 minutes.

  • Causality Check: The base hydrolyzes the Diazald® to generate diazomethane gas, which co-distills with the ether. The rate of distillation should perfectly match the rate of addition to prevent dangerous accumulation of diazomethane in the distillation flask [1].

  • The bright yellow ethereal diazomethane will distill directly into the chilled receiver flask containing the sterically hindered carboxylic acid.

Step 4: Esterification and Self-Validation
  • As the diazomethane enters the receiver flask, it will immediately react with the 2,2,4-trimethylpentanoic acid. You will observe vigorous bubbling (N₂ gas evolution) [2].

  • Self-Validating Endpoint: Continue the distillation until the bubbling in the receiver flask ceases and the solution in the receiver flask maintains a persistent, pale yellow color. The persistence of the yellow color indicates that all the carboxylic acid has been consumed and an excess of diazomethane is now present in the solution.

Step 5: Quenching and Workup
  • Once the reaction is complete, remove the apparatus from the heat source.

  • Critical Step: To safely destroy the unreacted diazomethane in the receiver flask, add glacial acetic acid dropwise until the yellow color completely dissipates and bubbling stops [4]. Acetic acid reacts rapidly with diazomethane to form volatile methyl acetate.

  • Transfer the colorless ether solution to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (1 × 10 mL) to remove any trace acetic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product, methyl 2,2,4-trimethylpentanoate, is somewhat volatile) to yield the pure ester as a clear oil. No column chromatography is typically required.

References

  • Master Organic Chemistry. Diazomethane (CH2N2) - Conversion of Carboxylic Acids To Methyl Esters. Retrieved from:[Link]

  • Wikipedia. Diazomethane. Retrieved from:[Link]

  • University of Alberta, Environmental Health & Safety. Laboratory Safe Operating Procedure: Preparation and use of diazomethane. Retrieved from:[Link]

Application

Solid-phase microextraction (SPME) of volatile branched esters

An Application Guide and Protocol for the Analysis of Volatile Branched Esters by Solid-Phase Microextraction (SPME) Authored by: A Senior Application Scientist Abstract Volatile branched esters are pivotal to the charac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Analysis of Volatile Branched Esters by Solid-Phase Microextraction (SPME)

Authored by: A Senior Application Scientist

Abstract

Volatile branched esters are pivotal to the characteristic aroma and flavor profiles of numerous products in the food, beverage, and fragrance industries.[1][2] Their accurate and sensitive quantification is essential for quality control, product development, and research. This document provides an in-depth technical guide to the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds. We move beyond a simple recitation of steps to explore the fundamental principles and causal relationships that govern method development, ensuring a robust and reproducible analytical workflow.

The Analytical Challenge: Understanding Volatile Branched Esters

Branched esters, such as isoamyl acetate (banana flavor) or ethyl isovalerate (fruity, apple-like), are characterized by their high volatility and often complex structures. While critical to the sensory experience, their analysis is non-trivial. The primary challenges include:

  • High Volatility: These compounds readily partition into the vapor phase, making quantitative sample handling difficult.

  • Trace Concentrations: Often, their impact is significant even at part-per-billion (ppb) or part-per-trillion (ppt) levels, requiring a highly sensitive and concentrating extraction technique.[3]

  • Complex Matrices: They are typically found in intricate matrices like food, beverages, or biological fluids, which can interfere with analysis.[4]

Solid-Phase Microextraction (SPME) emerges as a superior sample preparation technique, offering a solvent-free, sensitive, and efficient method for extracting these volatile analytes from a sample's headspace, thereby minimizing matrix effects.[4][5][6]

The SPME Paradigm: From Theory to Practice

SPME is an equilibrium-based micro-extraction technique where analytes partition between the sample matrix and a polymer-coated fused silica fiber.[7][8] The amount of analyte extracted onto the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.[9]

Extraction Modes: Headspace vs. Direct Immersion

There are two primary modes for SPME sampling:

  • Direct Immersion (DI): The SPME fiber is placed directly into a liquid sample. This mode is effective for less volatile or more water-soluble compounds that do not readily partition into the headspace.[10]

  • Headspace (HS) SPME: The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample.[11][12]

Expert Rationale: For volatile branched esters, Headspace SPME is the mandatory and superior choice. The high vapor pressure of these analytes ensures they are readily available in the headspace for extraction.[9] This approach provides two critical advantages: it protects the delicate SPME fiber from potentially damaging non-volatile matrix components (e.g., sugars, proteins, lipids) and it often results in faster extraction kinetics for volatile compounds.[9][10]

Analyte Partitioning Equilibrium in HS-SPME

The following diagram illustrates the fundamental equilibrium process that underpins HS-SPME.

HS-SPME Analyte Partitioning cluster_0 Sealed Sample Vial Matrix Sample Matrix (Liquid or Solid) Contains Branched Esters Headspace Headspace (Vapor Phase) Matrix->Headspace Evaporation (K_hs) Fiber SPME Fiber Coating Headspace->Fiber Adsorption/Absorption (K_fh) caption Equilibrium between sample, headspace, and fiber.

Figure 1: Equilibrium between sample, headspace, and fiber.

Strategic Method Development: A Scientist's Workflow

Optimizing an SPME method is a systematic process where each parameter is chosen to maximize sensitivity and reproducibility for the target analytes.[13]

Critical Decision Point: SPME Fiber Selection

The choice of fiber coating is the most critical parameter in SPME method development, as it dictates the selectivity and efficiency of the extraction.[11] The selection is based on the polarity and molecular weight of the target branched esters.

SPME Fiber Coating Composition Polarity Primary Application for Branched Esters Expert Rationale
PDMS (Polydimethylsiloxane)Liquid PolymerNon-polarExtraction of non-polar, higher molecular weight esters.Works via absorption. Thicker films (e.g., 100 µm) are better for more volatile compounds.[14]
PA (Polyacrylate)Liquid PolymerPolarSuitable for more polar esters.Less commonly used as a first choice for general ester screening but valuable for specific polar targets.[14][15]
PDMS/DVB (Polydimethylsiloxane/ Divinylbenzene)Mixed PhaseBipolarGeneral purpose for a wide range of esters with varying polarities.[16]Combines absorption (PDMS) and adsorption (DVB porous polymer), making it effective for a broad spectrum of volatile and semi-volatile compounds.[8][17]
DVB/CAR/PDMS (Divinylbenzene/ Carboxen/PDMS)Mixed PhaseBipolarHighly Recommended. Excellent for trapping a very wide range of volatile esters, including those with low molecular weights.This "triple-phase" fiber provides the most comprehensive extraction profile for complex aroma analysis due to its combination of different pore sizes and surface chemistries.[11][18]
Optimization of Extraction Parameters

Once a fiber is selected, the extraction conditions must be fine-tuned.

  • Extraction Temperature: Temperature directly influences the vapor pressure of the analytes. Increasing the temperature shifts the equilibrium toward the headspace, increasing analyte concentration and accelerating diffusion.[19]

    • Causality: For semi-volatile esters, a higher temperature (e.g., 50-70°C) is beneficial.[13][19] However, for highly volatile esters, excessive heat can decrease the fiber's partitioning coefficient (K_fh), leading to lower recovery as the analytes may desorb from the fiber.[9] An optimal temperature balances analyte volatility with fiber sorption efficiency.

  • Extraction Time: The fiber must be exposed long enough for the system to approach equilibrium.

    • Causality: Initially, analyte adsorption is rapid. As the fiber becomes saturated, the rate slows. An optimal time ensures maximum and reproducible extraction without being unnecessarily long. For many volatile esters, 20-60 minutes is a typical range.[13]

  • Matrix Modification:

    • Salting-Out: The addition of an inorganic salt (e.g., NaCl) to aqueous samples decreases the solubility of organic analytes, effectively "pushing" them into the headspace and increasing extraction efficiency.[8] This is a standard and highly effective practice in flavor analysis.[20]

    • pH Adjustment: Esters can be susceptible to acid- or base-catalyzed hydrolysis. For samples with extreme pH values, adjusting the pH towards neutral (pH ~7) can be critical to prevent analyte degradation during incubation and extraction.[19]

Detailed Application Protocol: HS-SPME-GC-MS of Volatile Branched Esters in a Liquid Matrix

This protocol provides a self-validating system for the quantitative analysis of volatile esters.

Materials and Reagents
  • SPME Fiber Assembly: Manual or Autosampler holder with a DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Analytical Standards: High-purity standards of target branched esters and a suitable internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample, like ethyl heptanoate).[4]

  • Reagents: Sodium Chloride (NaCl, analytical grade), Deionized Water.

  • Equipment: GC-MS system, heating block or water bath with agitation capability, analytical balance, volumetric flasks, pipettes.

Experimental Workflow Diagram

prep 1. Sample Preparation - Aliquot Sample - Add Internal Standard - Add NaCl equil 2. Incubation & Equilibration - Seal Vial - Heat & Agitate prep->equil extract 3. HS-SPME Extraction - Expose Fiber to Headspace equil->extract desorb 4. Thermal Desorption - Inject into GC Inlet extract->desorb gcms 5. GC-MS Analysis - Separation & Detection desorb->gcms data 6. Data Processing - Integration - Quantification gcms->data

Figure 2: Standard workflow for HS-SPME-GC-MS analysis.
Step-by-Step Protocol
  • Preparation of Standards: Prepare a stock solution of target esters and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known concentrations into a matrix similar to your sample (e.g., a model wine or deionized water).

  • Sample Preparation: a. Pipette 5.0 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial. b. Add a consistent amount of internal standard to each sample and standard to achieve a final concentration of ~50 ppb. c. Add 2.0 g of NaCl to the vial.[8] d. Immediately seal the vial tightly with the screw cap.

  • Incubation and Equilibration: a. Place the vial in a heating agitator set to 60°C and 250 rpm.[21] b. Allow the sample to incubate for 15 minutes to reach thermal and phase equilibrium.

  • HS-SPME Extraction: a. After incubation, manually or automatically insert the SPME needle through the vial septum and expose the DVB/CAR/PDMS fiber to the headspace. Do not let the fiber touch the liquid. b. Allow the fiber to extract for 35 minutes under continued heating and agitation.

  • Desorption and GC-MS Analysis: a. Retract the fiber into the needle and immediately transfer it to the GC injection port. b. Expose the fiber in the hot inlet (250°C) for 4 minutes to thermally desorb the analytes onto the GC column.[22] c. Start the GC-MS analysis run.

Recommended GC-MS Parameters

The following table provides a validated starting point for your analysis.

Parameter Setting Rationale
GC Inlet 250°C, Splitless mode (for 4 min)Ensures rapid and complete thermal desorption of analytes from the fiber.
Carrier Gas Helium, Constant flow @ 1.2 mL/minInert gas for carrying analytes through the column.
GC Column VF-5ms (or similar low-bleed 5% phenyl/95% PDMS), 30-60 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column providing good separation for a wide range of volatile compounds.[5]
Oven Program 40°C (hold 3 min), ramp 5°C/min to 240°C (hold 5 min)Separates highly volatile compounds at the beginning and allows for the elution of less volatile compounds.
MS Transfer Line 250°CPrevents cold spots and analyte condensation.
Ion Source Temp 230°CStandard temperature for electron ionization.
MS Mode Scan (m/z 35-350) for identification; SIM for quantificationScan mode is used for identifying unknowns, while Selected Ion Monitoring (SIM) provides higher sensitivity for target analytes.[23]

Ensuring Trustworthiness: Method Validation & Troubleshooting

A protocol's value is determined by its reproducibility. Validation is non-negotiable.[24]

Quantitative Validation
  • Linearity: Analyze the calibration standards (prepared in 4.3.1) across a relevant concentration range to generate a calibration curve. A linear fit (R² > 0.99) is desired.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which an analyte can be reliably detected and quantified, respectively.[22] These are typically calculated from the standard deviation of the response at low concentrations.

  • Precision & Accuracy: Analyze replicate samples at different concentrations to assess repeatability (precision) and agreement with the true value (accuracy).

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Poor Reproducibility (High %RSD) Inconsistent sample volume, extraction time, or temperature. Fiber damage.Strictly control all extraction parameters. Use an autosampler if possible. Inspect fiber under a microscope; replace if damaged.
No or Low Analyte Signal Incorrect fiber choice. Insufficient extraction time/temp. Fiber not exposed correctly.Re-evaluate fiber selection based on Table 1. Optimize extraction parameters systematically. Ensure fiber is fully exposed in the vial headspace.
Carryover (Peaks in Blank Runs) Incomplete desorption of analytes from the fiber.Increase desorption time or temperature in the GC inlet. "Bake out" the fiber in a clean, hot inlet between runs.
Fiber Breakage Bending the needle; immersing in a viscous matrix or solid.Handle the SPME assembly with care. Always use headspace mode for complex or solid samples.[25]

Conclusion

The HS-SPME-GC-MS method detailed herein provides a powerful, solvent-free, and sensitive approach for the analysis of volatile branched esters. By understanding the causal principles behind fiber selection and parameter optimization, researchers can move beyond rote imitation to develop and validate robust methods tailored to their specific analytical challenges. This approach, grounded in scientific integrity, ensures the generation of high-quality, trustworthy data essential for research, development, and quality control.

References

  • Kivimäe, E., et al. (2024). Headspace and immersive analysis of volatile compounds from environmental samples with a new sorptive extraction tool: HiSorb. Elementa: Science of the Anthropocene. Retrieved from [Link]

  • Vichi, S., et al. (2015). Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. PubMed. Retrieved from [Link]

  • Polak, T., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PMC. Retrieved from [Link]

  • Polak, T., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. Retrieved from [Link]

  • GC Derivatizing Reagents Explained. (2021, March 4). Phenomenex. Retrieved from [Link]

  • Casadei, E., et al. (2020). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. idUS. Retrieved from [Link]

  • A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. (n.d.). Gcms.cz. Retrieved from [Link]

  • Flavor & Fragrance Analysis Solutions. (n.d.). Shimadzu. Retrieved from [Link]

  • S., Keerthana, et al. (2024, August 30). Recent advances in solid phase microextraction with various geometries in environmental analysis. RSC Publishing. Retrieved from [Link]

  • Recent Advances in Targeting Clinical Volatile Organic Compounds (VOC). (2021, February 25). IntechOpen. Retrieved from [Link]

  • Food, Beverage and Aroma Analysis | Gas Chromatography. (n.d.). Entech Instruments. Retrieved from [Link]

  • How to Analyze Flavor Using SPME (Solid Phase Micro Extraction) and Solvent Extraction. (2022, November 27). Analysis Science. Retrieved from [Link]

  • Refinement of SPME-GC/MS For The Detection of Volatile Organic Compounds in Medical Science and Pharmacy. (2025, February 24). ResearchGate. Retrieved from [Link]

  • Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. (2020, November 12). Labmate Online. Retrieved from [Link]

  • Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of Tropical Fruit Volatile Compounds Using Solid-Phase Microextraction (SPME) Fibers and Internally Cooled SPME Fiber. (2006, October 3). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved from [Link]

  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. (n.d.). PMC. Retrieved from [Link]

  • Sample Preparation – Derivatization Extraction. (2024, May 14). SCION Instruments. Retrieved from [Link]

  • Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. (n.d.). Zenodo. Retrieved from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024, October 30). MDPI. Retrieved from [Link]

  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2024, October 11). OENO One. Retrieved from [Link]

  • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Supramolecular Materials as Solid-Phase Microextraction Coatings in Environmental Analysis. (2024, June 12). MDPI. Retrieved from [Link]

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022, July 19). PMC. Retrieved from [Link]

  • Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes (Vitis labrusca). (n.d.). SciELO. Retrieved from [Link]

  • A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. (2024, April 22). UNICAM. Retrieved from [Link]

  • Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. (n.d.). PMC. Retrieved from [Link]

  • Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS. (2025, October 22). PMC. Retrieved from [Link]

  • Analysis of the effects of steaming and spray-drying on volatile flavor components of sweet corn beverage based on HS-SPME-GC–MS and HS-GC-IMS. (2025, April 24). PMC. Retrieved from [Link]

  • Solid-Phase Microextraction (SPME): A Discussion. (2026, March 10). LCGC International. Retrieved from [Link]

  • Full article: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. (2021, December 16). Taylor & Francis. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023, January 8). MDPI. Retrieved from [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). ResearchGate. Retrieved from [Link]

  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. (2018, September 10). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,2,4-Trimethylpentanoic Acid Synthesis

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to synthesize highly branched, neopentyl-like carboxylic acids. Synthesizing 2,2,4-trimethylpentanoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to synthesize highly branched, neopentyl-like carboxylic acids. Synthesizing 2,2,4-trimethylpentanoic acid presents a severe steric hindrance challenge. This support guide is designed to provide you with authoritative mechanistic insights, validated step-by-step protocols, and troubleshooting strategies to successfully navigate this complex synthesis.

Part 1: Frequently Asked Questions (Mechanisms & Strategy)

Q: Why do standard enolate alkylation methods fail for synthesizing 2,2,4-trimethylpentanoic acid? A: Traditional synthesis of branched carboxylic acids relies on the α -alkylation of an enolate. However, attempting to form a quaternary carbon center adjacent to a highly branched isobutyl group creates immense steric hindrance[1]. The SN​2 transition state is physically blocked by the gem-dimethyl and isobutyl groups. Instead of the desired substitution, the strong base will exclusively trigger elimination ( E2​ ) side reactions, resulting in near-zero yields of the target acid.

Q: How does the Koch-Haaf carbonylation overcome this steric barrier? A: The Koch-Haaf reaction elegantly bypasses the SN​2 steric clash by utilizing a thermodynamically driven carbocation rearrangement[2][3]. Starting from 2,4-dimethyl-3-pentanol, a strong acid catalyzes dehydration to form a secondary carbocation. This intermediate rapidly undergoes a 1,2-hydride shift to form the significantly more stable tertiary 2,4-dimethyl-2-pentyl cation[4]. Carbon monoxide, generated in situ from formic acid, acts as a small, linear nucleophile that easily traps this tertiary center, yielding the highly hindered 2,2,4-trimethylpentanoic acid[5][6].

Q: Are there biocatalytic alternatives for modern drug development applications? A: Yes. Recent advancements in synthetic biology utilize engineered hybrid Polyketide Synthases (PKS)[7]. These enzymes can synthesize 2,2,4-trimethylpentanoic acid by condensing isobutyryl-CoA (starter unit) and 2-methylmalonyl-CoA (extender unit), followed by full reduction and α -carbon methylation within the enzyme's active site[8]. This provides a green, room-temperature alternative that circumvents traditional chemical steric limitations entirely.

Part 2: Experimental Protocol – Koch-Haaf Carbonylation

This methodology is a self-validating system adapted from validated synthetic literature to ensure high yield and safety[5].

Reagents Required:

  • 2,4-Dimethyl-3-pentanol (29 g, 0.25 mol)

  • Formic acid (98%, 46 g + 3 mL)

  • Concentrated Sulfuric acid (>95%, 270 mL)

Step-by-Step Methodology:

  • Acid Bath Preparation: In a highly ventilated fume hood, rapidly stir a mixture of 3 mL of 98% formic acid and 270 mL of concentrated sulfuric acid. Cool the mixture in a robust ice bath to strictly maintain a temperature of 10°–20°C[5].

  • Substrate Preparation: Dissolve 29 g of 2,4-dimethyl-3-pentanol in 46 g of 98% formic acid[5].

  • In Situ Carbonylation: Add the alcohol/formic acid solution dropwise to the rapidly stirred sulfuric acid over exactly one hour.

    • Causality Note: The sulfuric acid dehydrates the formic acid to generate CO gas in situ. The slow addition ensures the generated CO immediately traps the rearranged tertiary carbocation before elimination byproducts can form[3][6].

  • Quenching: After stirring for an additional hour at 10°–20°C, pour the vigorously foaming mixture over 1 kg of crushed ice to quench the acid and precipitate the product[5].

  • Extraction & Purification: Extract the aqueous solution with hexanes (3 × 200 mL). Wash the combined organic phases with 2N KOH (2 × 200 mL) to extract the acid as a water-soluble potassium salt, separating it from any unreacted alcohol. Acidify the aqueous layer to pH 2, re-extract with hexanes, dry over MgSO4​ , and distill under reduced pressure to yield the pure 2,2,4-trimethylpentanoic acid[5].

Part 3: Troubleshooting Guide

Issue 1: Low yield with high recovery of alkene byproducts.

  • Root Cause: Premature elimination of the carbocation to 2,4-dimethyl-2-pentene. This occurs if the CO concentration is too low to trap the acylium ion or if the sulfuric acid is too dilute (water acts as a competing nucleophile/base)[3].

  • Solution: Ensure the sulfuric acid is strictly >95% concentration. Increase the mechanical stirring rate to maximize the gas-liquid interfacial area for efficient CO trapping.

Issue 2: Vigorous, uncontrollable foaming during addition.

  • Root Cause: Formic acid decomposes into CO and H2​O highly exothermically upon contact with sulfuric acid[6].

  • Solution: Strict thermal regulation. If the temperature exceeds 20°C, the decomposition rate of formic acid outpaces the carbocation generation. Pause the addition immediately and add more ice/salt to the secondary cooling bath.

Issue 3: Formation of un-rearranged 2,4-dimethyl-3-pentanoic acid.

  • Root Cause: The secondary carbocation is trapped by CO before the 1,2-hydride shift can occur.

  • Solution: This is rare due to the rapid kinetics of the hydride shift[4]. However, if observed, ensuring the reaction is not over-cooled (keep closer to 15°C rather than 0°C) provides the slight activation energy needed to ensure complete thermodynamic rearrangement to the tertiary cation prior to trapping.

Part 4: Data Presentation

Table 1: Comparison of Synthesis Strategies for Sterically Hindered Acids
StrategyKey IntermediateReagents / CatalystYield / EfficiencyEnvironmental Impact
Enolate Alkylation Quaternary EnolateAlkyl halides, Strong Base< 5% (Fails due to steric clash)High (Halogenated waste)
Koch-Haaf Carbonylation Tertiary CarbocationFormic acid, conc. H2​SO4​ ~ 80-90% (Highly scalable)High (Corrosive acids)
Hybrid PKS Biocatalysis β -carbonyl thioesterIsobutyryl-CoA, Engineered PKSVariable (Strain dependent)Low (Aqueous, Renewable)

Part 5: Mechanistic Visualization

KochHaafPathway A 2,4-Dimethyl-3-pentanol (Secondary Alcohol) B Protonation & Dehydration (-H2O) A->B C Secondary Carbocation (2,4-Dimethyl-3-pentyl) B->C D 1,2-Hydride Shift (Rearrangement) C->D Thermodynamic Driving Force E Tertiary Carbocation (2,4-Dimethyl-2-pentyl) D->E F CO Trapping & Hydrolysis (+CO, +H2O) E->F Nucleophilic Attack G 2,2,4-Trimethylpentanoic Acid (Target Product) F->G

Fig 1: Koch-Haaf carbocation rearrangement pathway for 2,2,4-trimethylpentanoic acid synthesis.

References

  • Synthesis of 2,2,4-trimethylpentanoic acid - PrepChem.[Link]

  • Koch reaction - Wikipedia. [Link]

  • Producing a trimethylpentanoic acid using hybrid polyketide synthases - US P
  • Rearrangement Mechanisms - Michigan State University Chemistry.[Link]

  • Reaction of Anthracene with Free Radicals (Steric Hindrance Context) - RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Isomers of Methyl Trimethylpentanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, GC-MS/FID Separations Welcome to the Technical Support Center. Resolving highly branched...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, GC-MS/FID Separations

Welcome to the Technical Support Center. Resolving highly branched short-chain fatty acid methyl esters (BCFAMEs)—specifically structural isomers like methyl 2,2,4-trimethylpentanoate and methyl 2,4,4-trimethylpentanoate—is one of the most notoriously difficult challenges in gas chromatography. Because these molecules possess identical molecular weights and nearly identical boiling points, they routinely co-elute on standard analytical columns[1].

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind isomer co-elution and provide a self-validating, step-by-step protocol to achieve baseline resolution.

The Mechanistic Challenge: Why Do They Co-Elute?

On standard non-polar stationary phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane), chromatographic separation relies almost entirely on dispersive forces, which correlate directly with analyte boiling points. Because methyl trimethylpentanoate isomers have virtually identical boiling points, the selectivity factor ( α ) between them approaches 1.0[1].

To resolve these isomers, we must abandon dispersive separation and instead exploit subtle differences in their spatial geometry. The specific branching position (e.g., 2,2,4- vs. 2,4,4-) creates varying degrees of steric hindrance around the ester carbonyl group. By utilizing highly polar stationary phases, we can force the analytes to separate based on intense dipole-dipole interactions rather than volatility[2].

Diagnostic Workflow for Isomer Co-Elution

Before altering your instrument parameters, consult the decision tree below to identify the root cause of your co-elution.

G Start Co-elution of Methyl Trimethylpentanoate Isomers Phase Evaluate Stationary Phase Start->Phase NonPolar Non-Polar (e.g., 5% Phenyl) Insufficient Selectivity Phase->NonPolar Current Phase Polar Highly Polar (e.g., Cyanopropyl) or Ionic Liquid Phase->Polar Current Phase NonPolar->Polar Switch Phase Length Evaluate Column Dimensions Polar->Length Short Length < 60m Insufficient Plates Length->Short Current Length Long Length ≥ 60m (e.g., 100m x 0.25mm) Length->Long Current Length Short->Long Upgrade Column Temp Optimize Thermal Gradient Long->Temp Ramp Reduce Ramp to 1-2 °C/min Near Elution Temp Temp->Ramp Resolve Baseline Resolution (Rs ≥ 1.5) Ramp->Resolve Success Alt Alternative: GCxGC or Isopropyl Derivatization Ramp->Alt Still Co-eluting

Decision tree for troubleshooting and resolving branched methyl ester isomer co-elution in GC.

Core Troubleshooting Guide: Causality & Optimization

A. Stationary Phase Selection (Maximizing Selectivity, α )

The Causality: The master resolution equation dictates that selectivity ( α ) is the most powerful driver of chromatographic resolution. You cannot separate what the column cannot chemically differentiate. The Solution: Switch to a highly polar biscyanopropyl phase (e.g., 3[3]) or an 4 (e.g., SLB-IL111)[4]. These phases provide intense dipole-induced dipole interactions, allowing the column to recognize the steric differences between the 2,2,4- and 2,4,4- branching structures.

B. Column Dimensions (Maximizing Efficiency, N )

The Causality: Even on a highly polar phase, the selectivity differences between trimethylpentanoate isomers remain exceptionally small. To achieve baseline resolution ( Rs​≥1.5 ), we must drastically increase the number of theoretical plates ( N ). The Solution: Transition from standard 30 m columns to 100 m columns with a narrow internal diameter (0.25 mm). While doubling column length only increases resolution by the square root of 2 (approx. 1.41x), this mathematical margin is precisely what is required to pull critical isomer pairs apart.

C. Thermal Gradient Optimization (Maximizing Retention Factor, k )

The Causality: Branched short-chain esters are highly volatile. If the temperature ramps too quickly, the isomers spend too much time in the mobile phase, collapsing the separation and causing the peaks to merge[1]. The Solution: Utilize a micro-ramp (1–2 °C/min) precisely through the critical elution window to maximize the time the analytes spend interacting with the stationary phase.

Quantitative Data Presentation

The following table summarizes the expected performance of various column chemistries when attempting to resolve highly branched FAME isomers.

Stationary Phase ChemistryExample ColumnPrimary Selectivity MechanismExpected Resolution ( Rs​ )Suitability for Trimethylpentanoates
5% Phenyl / 95% Dimethyl DB-5MS, HP-5MSDispersive (Boiling Point)0.0 (Total Co-elution)Not Recommended
50% Cyanopropylphenyl DB-225MSModerate Dipole< 1.0 (Partial Resolution)Marginal
100% Biscyanopropyl SP-2560, CP-Sil 88Strong Dipole-Dipole> 1.5 (Baseline) Highly Recommended
Ionic Liquid SLB-IL111Shape Selectivity / Ionic> 1.5 (Baseline) Highly Recommended

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology using a biscyanopropyl column. This protocol includes a built-in System Suitability Test (SST) to validate the separation.

Step 1: System Preparation Install a 100 m × 0.25 mm ID × 0.20 µm biscyanopropyl column (e.g., SP-2560). Condition the column according to manufacturer specifications, strictly avoiding temperatures above the phase's Tmax​ (typically 250 °C).

Step 2: Carrier Gas & Inlet Parameters

  • Carrier Gas: Helium (He) or Hydrogen (H 2​ ).

  • Flow Control: Constant linear velocity. Set to 25 cm/sec for He (or 40 cm/sec for H 2​ ) to operate at the van Deemter minimum.

  • Injection: 1 µL injection volume.

  • Split Ratio: 50:1. Crucial Causality: High split ratios ensure sharp injection bands and prevent column overloading. Overloading a polar column with branched esters causes severe peak fronting, which instantly destroys resolution.

Step 3: Optimized Oven Program

  • Initial: 40 °C, hold for 2.0 minutes (ensures proper focusing of volatile short-chain esters).

  • Ramp 1: 10 °C/min to 100 °C.

  • Ramp 2 (Critical Window): 1.5 °C/min to 140 °C.

  • Ramp 3 (Bake-out): 15 °C/min to 240 °C, hold for 5 minutes.

Step 4: Self-Validation (SST) Inject a standard mixture containing both methyl 2,2,4-trimethylpentanoate and methyl 2,4,4-trimethylpentanoate. Calculate the resolution using the formula: Rs​=w1​+w2​2(tR2​−tR1​)​

If Rs​<1.5 : Decrease the Ramp 2 rate from 1.5 °C/min to 1.0 °C/min and verify that the split ratio is high enough to prevent peak broadening.

Frequently Asked Questions (FAQs)

Q: I am using a DB-5MS column and my methyl trimethylpentanoate isomers are merging into a single broad peak. Can I just slow down the temperature ramp to fix this? A: No. Decreasing the temperature ramp rate only improves resolution if there is underlying chemical selectivity between the phase and the analytes[1]. On a non-polar DB-5MS column, the α value for these isomers is virtually 1.0. You must change the stationary phase chemistry.

Q: Can I use Mass Spectrometry (MS) deconvolution software to mathematically separate the peaks if they co-elute? A: Generally, no. While deconvolution is a powerful tool for co-eluting compounds with distinct spectra[1], structural isomers of highly branched alkanoic methyl esters produce nearly identical electron ionization (EI) fragmentation patterns (e.g., identical McLafferty rearrangement ions and hydrocarbon loss fragments). Chromatographic baseline resolution is mandatory.

Q: What if I derivatize the trimethylpentanoic acid to a different ester, like an isopropyl or butyl ester, instead of a methyl ester? A: This is a highly effective alternative strategy. Increasing the steric bulk of the ester moiety (e.g., creating isopropyl esters) can amplify the structural differences between the 2,2,4- and 2,4,4- isomers. This amplified steric hindrance interacts more dynamically with polar stationary phases, significantly improving the selectivity factor ( α ).

Q: We have tried 100 m polar columns and are still struggling with matrix interferences co-eluting with our isomers. What is the next step? A: If 1D GC is exhausted, transition to5[5]. By utilizing a non-polar column in the first dimension (separating by volatility) and a highly polar or ionic liquid column in the second dimension (separating by structure/polarity), you can isolate the trimethylpentanoate isomers from complex matrix backgrounds[5].

References

  • Restek. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)."[Link]

  • MDPI. "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters."[Link]

  • ACS Publications - Analytical Chemistry. "Separation of Fatty Acid Methyl Esters by GC-Online Hydrogenation × GC."[Link]

Sources

Troubleshooting

Hydrolysis rates of methyl 2,2,4-trimethylpentanoate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the hydrolysis of highly branched esters...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the hydrolysis of highly branched esters.

Methyl 2,2,4-trimethylpentanoate presents a notorious challenge in synthetic and analytical chemistry. Due to extreme steric hindrance, standard aqueous hydrolysis protocols will yield little to no conversion. This guide provides the mechanistic causality behind this resistance, alternative cleavage strategies, and validated experimental protocols.

Troubleshooting Guide: Why is my ester failing to hydrolyze?

The Issue: You are attempting to saponify methyl 2,2,4-trimethylpentanoate using standard conditions (e.g., NaOH in MeOH/H₂O at room temperature or mild reflux), but UPLC-MS or GC-MS analysis shows quantitative recovery of the starting material.

The Causality (Mechanistic Insight): The alkaline hydrolysis of unhindered esters typically follows a BAC​2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which exhibits second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide ion[1].

However, methyl 2,2,4-trimethylpentanoate possesses a quaternary α -carbon (bearing two methyl groups) and a branched γ -carbon. According to Newman’s Rule of Six , atoms at the 6-position (counting the carbonyl oxygen as 1) exert the maximum steric blockade against the nucleophilic attack trajectory (the Bürgi-Dunitz angle). The bulky neopentyl-like and isobutyl-like substituents physically shield the carbonyl carbon. Consequently, the formation of the required tetrahedral intermediate is thermodynamically and kinetically penalized by severe intramolecular steric clashes[2].

Quantitative Data: Steric Impact on Hydrolysis Rates

To illustrate the magnitude of this blockade, observe the relative alkaline hydrolysis rates as steric bulk increases at the α -position:

Ester CompoundStructural Feature at α -CarbonRelative Saponification Rate ( krel​ )
Methyl acetateUnhindered (–H, –H, –H)1.0
Methyl isobutyrateBranched (–CH₃, –CH₃, –H)~ 0.015
Methyl pivalateHighly Branched (–CH₃, –CH₃, –CH₃)~ 0.0001
Methyl 2,2,4-trimethylpentanoate Extreme Bulk (–CH₃, –CH₃, –CH₂CH(CH₃)₂) < 0.000001

Note: Rates are normalized to methyl acetate at 25°C in aqueous media.

Frequently Asked Questions (FAQs)

Q: Can I overcome this by simply increasing the NaOH concentration and boiling the mixture? A: Generally, no. While increasing temperature accelerates the reaction, the activation energy ( Ea​ ) required to form the highly congested tetrahedral intermediate is so high that the boiling point of standard aqueous/methanolic solvents is insufficient. You must switch to high-boiling solvents (like ethylene glycol) and sealed pressure vessels, or abandon the BAC​2 mechanism entirely.

Q: If standard hydrolysis fails, how do I cleave this ester to get 2,2,4-trimethylpentanoic acid? A: You must change the mechanistic pathway from acyl-oxygen cleavage ( BAC​2 ) to alkyl-oxygen cleavage ( SN​2 ). By using a soft, highly polarizable nucleophile (like anhydrous Lithium Iodide), the nucleophile attacks the sterically accessible methyl group rather than the shielded carbonyl carbon, displacing the carboxylate leaving group[3].

Q: Can I monitor the reaction using conductivity? A: No. While conductivity is an excellent, real-time method for monitoring the rapid consumption of highly mobile OH− ions in standard ester saponification[4], the hydrolysis of methyl 2,2,4-trimethylpentanoate is too slow. Over the days required for this reaction, atmospheric CO2​ will dissolve into your alkaline aqueous media, forming carbonates and causing baseline drift that completely masks any kinetic data. You must use UPLC-MS or GC-MS[1].

Mechanistic & Workflow Visualizations

Mechanism Ester Methyl 2,2,4-trimethylpentanoate Standard Standard Hydrolysis (OH- attack at C=O) Ester->Standard Aqueous NaOH / MeOH Alternative Alternative Cleavage (Soft Nu- attack at O-CH3) Ester->Alternative LiI / Collidine (Anhydrous) Tetrahedral Tetrahedral Intermediate (Sterically Blocked) Standard->Tetrahedral B_AC 2 Mechanism Tetrahedral->Standard Reversible / Fails Product 2,2,4-trimethylpentanoic acid + CH3-Nu Alternative->Product S_N 2 Mechanism (Bypasses Carbonyl)

Caption: Mechanistic divergence: Steric blockade of the standard BAC​2 pathway vs. successful SN​2 alkyl cleavage.

Workflow Start Start: Hindered Ester Assess Assess Steric Bulk (Newman's Rule) Start->Assess Choice Select Cleavage Strategy Assess->Choice Harsh Harsh Saponification (KOH / Ethylene Glycol / 150°C) Choice->Harsh If thermal stability allows SoftNu Alkyl-O Cleavage (LiI / Collidine / Reflux) Choice->SoftNu If mild conditions needed Workup Acidic Workup (pH < 2) & Extraction Harsh->Workup SoftNu->Workup Analyze UPLC-MS / GC-MS Analysis Workup->Analyze

Caption: Decision matrix and experimental workflow for the cleavage of sterically hindered esters.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., specific pH targets during workup) to guarantee the carboxylate is fully protonated for organic extraction.

Protocol A: Alkyl-Oxygen Cleavage via Lithium Iodide (Recommended)

This approach displaces the carboxylate ion from the methyl group using a nucleophilic reagent, bypassing the hindered carbonyl entirely[3].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of methyl 2,2,4-trimethylpentanoate in anhydrous 2,4,6-collidine (0.5 M concentration).

  • Reagent Addition: Add 4.0 equivalents of anhydrous Lithium Iodide (LiI). Caution: LiI is highly hygroscopic; weigh quickly under inert atmosphere.

  • Reaction: Attach a reflux condenser and heat the mixture to 160°C (reflux) with vigorous magnetic stirring for 24 to 48 hours. Monitor the disappearance of the ester via GC-MS.

  • Quenching & Workup: Cool the deep-colored reaction mixture to room temperature. Dilute with diethyl ether (3x reaction volume).

  • Acidification: Wash the organic layer with 2M HCl until the aqueous phase tests strictly at pH < 2. This step is critical: it removes the collidine as a water-soluble hydrochloride salt and ensures the product is fully protonated to the free carboxylic acid[5].

  • Isolation: Extract the aqueous layer once more with ether. Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2,2,4-trimethylpentanoic acid.

Protocol B: Harsh Saponification (Brute Force Method)

Use this only if your substrate lacks other base-sensitive functional groups.

  • Preparation: Dissolve 10 equivalents of Potassium Hydroxide (KOH) in anhydrous ethylene glycol to create a highly concentrated, high-boiling alkaline solution.

  • Reaction: Add 1.0 equivalent of the ester. Seal the mixture in a heavy-walled pressure tube (rated for >200 psi).

  • Heating: Heat the vessel behind a blast shield to 150°C for 48 hours. The extreme temperature provides the kinetic energy necessary to overcome the high Ea​ of the hindered transition state.

  • Workup: Cool completely to room temperature. Carefully open the vessel and dilute the viscous mixture with ice water.

  • Acidification: Slowly add concentrated HCl dropwise in an ice bath until the solution reaches pH 1-2[5].

  • Extraction: Extract the newly formed free acid with ethyl acetate (3x). Wash the organic layer with brine, dry over MgSO4​ , and evaporate the solvent.

References

  • The Mo(CO)3 Fragment as an Organometallic Protection Group in the Synthesis of Functionalized Tripodal Phosphine Ligands Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters Source: ChemRxiv URL:[Link]

  • Characterization of the kinetics of ester hydrolysis at the submolecular level Source: PubMed (Acta Pharm Hung) URL:[Link]

  • The Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for Hindered Methyl Ester Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of sterically hindered methyl esters. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of sterically hindered methyl esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction times for this challenging but common transformation. The synthesis of esters from sterically encumbered carboxylic acids via acid-catalyzed reflux presents a unique set of obstacles, primarily due to slowed reaction kinetics and unfavorable equilibria. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My Fischer esterification for a hindered substrate is extremely slow. What are the primary causes?

Slow reaction rates are the most common challenge and typically stem from two interconnected factors:

  • Steric Hindrance: The core issue is the physical bulk around the carboxylic acid's carbonyl group. This "crowding" impedes the approach of the methanol nucleophile, slowing down the formation of the crucial tetrahedral intermediate, which is often the rate-determining step. Tertiary alcohols are particularly prone to elimination rather than substitution under these conditions.[1][2]

  • Reaction Equilibrium: Fischer esterification is a reversible process.[3][4] The water generated as a byproduct can react with the ester product to hydrolyze it back to the starting materials.[1] Without actively removing this water, the reaction will reach equilibrium and stall, regardless of how long you reflux.

Q2: How long should I reflux my reaction? Is there a standard "optimal" time?

There is no universal reflux time; it can vary from a few hours to more than 30-48 hours depending on the degree of steric hindrance.[1][3] Instead of relying on a fixed duration, the optimal approach is to actively monitor the reaction's progress . Refluxing indefinitely without monitoring is inefficient and can lead to decomposition.

Q3: What is the most reliable method for monitoring the reaction to determine if it's complete?

There are two primary, highly effective methods for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is the most common and practical method. Spot the reaction mixture against your starting carboxylic acid. The reaction is progressing as you see the starting material spot diminish and a new, less polar ester spot appear. The reaction can be considered complete when the starting material spot is no longer visible by TLC or when the ratio of product to starting material spots stops changing over a significant time period (e.g., 2-4 hours), which indicates the reaction has stalled.[5]

  • Water Collection (with a Dean-Stark Apparatus): If you are using a Dean-Stark trap, you can monitor the reaction by the amount of water collected.[6][7] Before starting, calculate the theoretical moles of water your reaction should produce. The reaction is complete when you have collected this theoretical volume of water in the trap.[1][8]

Q4: I've been refluxing for over 24 hours, and my TLC shows a lot of starting material remaining. Should I just keep refluxing?

Not necessarily. If the reaction has significantly slowed or stopped (i.e., the TLC spot ratios are no longer changing), simply extending the reflux time is unlikely to improve the yield. This indicates that the reaction has reached its equilibrium point under the current conditions.[9] At this stage, you should focus on two areas:

  • Verify Water Removal: Ensure your Dean-Stark trap is functioning correctly or that your drying agents (like molecular sieves) are not saturated.[3][10]

  • Consider Alternative Strategies: For extremely hindered substrates, Fischer esterification may not be the optimal method. It may be time to consider more potent, irreversible methods.[11][12]

Troubleshooting Guide: Specific Issues & Solutions
Problem: Persistently Low or No Conversion

Q: I've set up my reaction with a hindered acid, methanol, a catalytic amount of H₂SO₄, and I'm refluxing in toluene. After 12 hours, TLC shows almost no product. What did I do wrong?

This is a common scenario. Let's break down the potential points of failure in a systematic way.

A: Your troubleshooting should focus on the three pillars of this reaction: catalyst activity, water removal, and temperature.

  • Insufficient Catalyst Activity: The catalyst's role is to protonate the carbonyl oxygen, making the carbon atom more electrophilic for the methanol to attack.[4][9]

    • Check: Did you use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)?[9] Are your reagents anhydrous? Any water present in your starting materials or solvent will not only shift the equilibrium but can also dilute the effective concentration of your acid catalyst.

    • Solution: Use a sufficient amount of catalyst (typically 1-5 mol %). Ensure all glassware is oven-dried and that your solvents and reagents are anhydrous.

  • Ineffective Water Removal: This is the most frequent cause of failure. The presence of water actively inhibits the forward reaction.[1]

    • Check: Are you using a method to actively remove water? A Dean-Stark apparatus is highly recommended for these reactions.[6][7][8] If you are using drying agents like molecular sieves, did you use a sufficient quantity and ensure they were properly activated?

    • Solution: The best practice is to use a Dean-Stark apparatus with an azeotropic solvent like toluene.[10] This physically separates the water byproduct, irreversibly driving the reaction toward the ester product.

  • Suboptimal Temperature: The reaction needs enough thermal energy to overcome the activation energy, which is higher for hindered substrates.[4]

    • Check: Is your reaction mixture actively refluxing at the expected temperature for the solvent used?

    • Solution: Ensure your heating mantle is set to a temperature that maintains a steady reflux. For very high-boiling point alcohols, refluxing without a solvent may be an option, but for methyl esters, a co-solvent like toluene is standard.[3]

Problem: Reaction Stalls Before Completion

Q: My reaction started well, producing about 50% ester in the first 8 hours (monitored by TLC), but it has made no further progress in the last 12 hours. Why did it stop?

A: This is a classic sign of reaching equilibrium. The rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis).

  • Primary Cause: The concentration of water in the reaction flask has built up to a point where it is facilitating the hydrolysis of your product as fast as it's being formed.

  • Troubleshooting Steps:

    • Check your Dean-Stark Trap: Is water still being collected? If not, the reaction has likely stopped. If the trap is full, drain the water.

    • Check for Leaks: Ensure there are no leaks in your glassware setup that could allow atmospheric moisture to enter.

    • Add a Drying Agent: If you are not using a Dean-Stark trap, consider carefully adding freshly activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge the water.[10]

    • Increase Excess of Methanol: If practical, adding a large excess of methanol can help push the equilibrium towards the product side (Le Châtelier's principle).[2][3]

Data & Methodologies
Table 1: Recommended Starting Conditions & Alternative Methods
Substrate HindranceRecommended Primary MethodCatalystTypical Reflux TimeKey Considerations & Alternative Methods
Low to Moderate Fischer EsterificationH₂SO₄ or p-TsOH (1-5 mol%)4-12 hoursUse excess methanol as solvent or reflux in toluene with a Dean-Stark trap.[10]
High Fischer EsterificationH₂SO₄ or p-TsOH (5 mol%)12-48+ hoursDean-Stark trap is mandatory. Monitor progress carefully via TLC. If stalled, consider alternatives.
Very High / Fischer Fails Alternative 1: Acid Chloride Formation1. SOCl₂ or (COCl)₂ 2. Pyridine or Et₃N2-6 hoursHighly reliable and often high-yielding but is a two-step process and uses harsh reagents.[11]
Acid/Base Sensitive Substrates Alternative 2: Steglich EsterificationDCC or EDC, with DMAP (catalytic)8-24 hoursMilder, room temperature conditions.[13] Ideal for sensitive functional groups. The urea byproduct can sometimes complicate purification.
Tertiary Alcohols / Inversion Needed Alternative 3: Mitsunobu ReactionPPh₃, DEAD or DIAD1-4 hoursOperates under neutral conditions and proceeds with inversion of stereochemistry at the alcohol center.[12][14]
Experimental Protocols
Protocol 1: Fischer Esterification of a Hindered Carboxylic Acid using a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of a sterically hindered carboxylic acid with methanol.

Materials:

  • Hindered Carboxylic Acid (1.0 eq)

  • Methanol (10-20 eq)

  • Toluene (sufficient to suspend reactants)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Round-bottom flask, Dean-Stark trap, Condenser, Heating mantle, Magnetic stirrer

Procedure:

  • Setup: Assemble the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is thoroughly oven-dried to remove any residual water.[9]

  • Charging the Flask: To the round-bottom flask, add the hindered carboxylic acid, methanol, toluene, and p-TsOH.

  • Reflux: Heat the mixture to a steady reflux. As the toluene-methanol-water azeotrope boils, it will condense and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the upper organic layer (toluene/methanol) will overflow back into the reaction flask.[7][8]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected or until TLC analysis shows complete consumption of the starting carboxylic acid.[1] This can take many hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[15] Caution: CO₂ gas will evolve during the bicarbonate wash; vent the funnel frequently.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be done by column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Prepare a TLC Chamber: Add a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate) to a beaker to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a watch glass.

  • Spot the Plate: Using a capillary tube, carefully take a small aliquot from the refluxing reaction mixture. On a TLC plate, spot this mixture in one lane. In an adjacent lane, spot a solution of your pure starting carboxylic acid. A "co-spot" lane with both the reaction mixture and starting material can also be very informative.

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a staining solution (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.

  • Interpret: The starting carboxylic acid is typically more polar and will have a lower Rf value (travels less distance). The product ester is less polar and will have a higher Rf value. As the reaction proceeds, the starting material spot will fade, and the product spot will intensify.

Visualizations
Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification sub Carboxylic Acid + Methanol cat H⁺ Catalyst (e.g., H₂SO₄) sub->cat activated Protonated Carbonyl (More Electrophilic) cat->activated +H⁺ attack Nucleophilic Attack by Methanol activated->attack +CH₃OH tetra Tetrahedral Intermediate attack->tetra pt1 Proton Transfer tetra->pt1 water_lg Intermediate with -OH₂⁺ Leaving Group pt1->water_lg elim Elimination of H₂O water_lg->elim -H₂O protonated_ester Protonated Ester elim->protonated_ester deprotonate Deprotonation protonated_ester->deprotonate -H⁺ prod Methyl Ester + H₂O deprotonate->prod cat_regen H⁺ Catalyst (Regenerated) deprotonate->cat_regen

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Diagram 2: Troubleshooting Workflow for Low Conversion

Caption: A systematic workflow for troubleshooting low conversion rates.

References
  • Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link][6]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link][3]

  • Fischer Esterification. (2026, February 23). J&K Scientific LLC. Retrieved from [Link][11]

  • Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. Retrieved from [Link][7]

  • Cravotto, G., et al. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Retrieved from [Link][12]

  • Matsumoto, K., et al. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Retrieved from [Link][14]

  • Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link][8]

  • Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved from [Link][16]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link][17]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link][10]

  • Efficient Process for the Production of Alkyl Esters. (2022, August 4). ACS Omega. Retrieved from [Link][18]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (n.d.). PMC. Retrieved from [Link][19]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link][13]

  • How to synthesize ester from sterically bulky carboxylic acid? (2025, June 16). Reddit. Retrieved from [Link][20]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). HSC Chemistry & Physics. Retrieved from [Link][4]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014, November 7). PubMed. Retrieved from [Link][21]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link][2]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. Retrieved from [Link][22]

  • How does TLC show that a reaction has finished when you have less than 100% yield? (2021, December 30). Reddit. Retrieved from [Link][5]

Sources

Troubleshooting

Temperature control for volatile methyl 2,2,4-trimethylpentanoate recovery

Focus: Temperature Control for Volatile Methyl 2,2,4-Trimethylpentanoate Welcome to the Advanced Recovery Operations guide. As researchers and drug development professionals, recovering highly volatile, sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Temperature Control for Volatile Methyl 2,2,4-Trimethylpentanoate

Welcome to the Advanced Recovery Operations guide. As researchers and drug development professionals, recovering highly volatile, sterically hindered esters like methyl 2,2,4-trimethylpentanoate (methyl isononanoate) presents unique thermodynamic challenges. This guide is engineered to provide mechanistic clarity, troubleshooting protocols, and self-validating workflows to ensure maximum recovery yields and product integrity.

I. Troubleshooting Guides & FAQs

Q1: Why is my recovery yield of methyl 2,2,4-trimethylpentanoate consistently below 60% during standard rotary evaporation? Mechanistic Rationale: Methyl 2,2,4-trimethylpentanoate has a boiling point of approximately 195.7°C at atmospheric pressure[1]. However, its highly branched aliphatic chain prevents tight intermolecular packing, resulting in a disproportionately high vapor pressure under vacuum compared to linear esters[2]. When applying deep vacuum (e.g., <20 mbar) at standard water bath temperatures (40°C), the ester rapidly vaporizes alongside your solvent. If your chiller is set to a standard 4°C, the thermal gradient is insufficient to condense the ester vapor, causing it to bypass the cold trap and be lost to the vacuum pump. Solution: You must utilize cryogenic condensation (minimum -20°C) and avoid standard nitrogen (N₂) blow-down procedures, as continuous gas sweeping strips highly volatile esters from the liquid phase[3].

Q2: How does temperature influence ester hydrolysis during distillation, and how does the 2,2,4-trimethyl branching affect this? Mechanistic Rationale: Heat accelerates the nucleophilic attack of trace water on the ester carbonyl. While the bulky methyl groups at the alpha (C2) and gamma (C4) positions provide significant steric hindrance that partially shields the carbonyl carbon from hydrolysis[2], elevated temperatures (>80°C) provide the activation energy required to overcome this steric barrier. If trace moisture is present during high-temperature distillation, the equilibrium shifts toward 2,2,4-trimethylpentanoic acid and methanol. Solution: Implement Vacuum Membrane Distillation (VMD) at lower temperatures (10°C–45°C) to bypass the thermal degradation threshold entirely[4].

Q3: What are the optimal parameters for Vacuum Membrane Distillation (VMD) of this ester? Mechanistic Rationale: VMD relies on maintaining a vapor pressure difference across a hydrophobic membrane rather than boiling the bulk liquid. By lowering the feed temperature to 10°C–30°C and maintaining a permeate pressure of 7–30 mbar, you selectively drive the volatile ester across the membrane. Studies on volatile ester recovery demonstrate that VMD at 10°C can achieve massive concentration factors (up to 21–31) while completely preserving the structural integrity of the compound[4].

II. Quantitative Data Presentation

To optimize your recovery parameters, reference the thermodynamic and operational benchmarks in the table below.

Table 1: Operational Parameters and Yield Impacts for Ester Recovery

ParameterStandard Vacuum DistillationVacuum Membrane Distillation (VMD)Mechanistic Impact on Methyl 2,2,4-trimethylpentanoate
Feed Temperature 80°C – 90°C[5]10°C – 30°C[4]High heat risks hydrolysis; VMD preserves molecular integrity.
System Pressure 80 – 100 mbar[5]7 – 30 mbar[4]Lower pressure in VMD drives vapor permeation without bulk boiling.
Condenser Temp. 4°C-20°C to -40°CCryogenic temperatures are mandatory to trap the highly volatile ester vapor.
Moisture Limit < 1000 ppm< 50 ppmStrict dehydration prevents nucleophilic attack on the sterically hindered carbonyl.
Expected Yield 40% – 65%> 90%[5]VMD prevents physical bypass to the vacuum pump and chemical loss via degradation.
III. Experimental Workflows & Methodologies

The following workflow dictates the logical progression of recovering the volatile ester using a self-validating VMD system.

G A Crude Mixture (Ester + Solvent) B Dehydration (Molecular Sieves) A->B Moisture removal C Vacuum Membrane Distillation (VMD) B->C Feed (T < 45°C) D Cryogenic Condensation C->D Vapor Permeate F Thermal Degradation C->F If T > 80°C E Pure Methyl 2,2,4- trimethylpentanoate D->E High Recovery

Workflow for temperature-controlled recovery of volatile methyl 2,2,4-trimethylpentanoate.

Protocol: Low-Temperature VMD Recovery of Methyl 2,2,4-trimethylpentanoate

This protocol is designed as a self-validating system . Each phase contains a verification step to ensure causality is respected before proceeding.

Step 1: Pre-treatment Dehydration

  • Add activated 3Å molecular sieves (20% w/v) to the crude ester/solvent mixture.

  • Agitate gently at 20°C for 4 hours.

  • Validation Check: Perform a Karl Fischer titration on a 1 mL aliquot. Do not proceed unless moisture content is < 50 ppm. High moisture will cause hydrolysis during concentration.

Step 2: VMD System Equilibration

  • Install a hydrophobic PTFE membrane (0.22 µm pore size) in the VMD module.

  • Set the feed circulation bath to 25°C.

  • Set the cryogenic condenser to -30°C.

  • Validation Check: Run a dry vacuum test. The system must hold at 10 mbar. If pressure spikes occur, reseal the module to prevent atmospheric moisture ingress.

Step 3: Distillation Execution

  • Introduce the dehydrated feed at a flow rate of 300 L/h[4].

  • Apply vacuum to the permeate side, maintaining 15 mbar.

  • Monitor the permeate flux.

  • Validation Check: A sudden, sharp drop in flux indicates temperature polarization at the membrane boundary layer. If observed, temporarily increase the feed flow rate to 400 L/h to disrupt the boundary layer.

Step 4: Cryogenic Condensation and Recovery

  • Allow the vaporized ester to deposit in the -30°C cryogenic trap.

  • Once the feed volume is reduced to the target concentration, break the vacuum with inert Argon gas (not Nitrogen, to prevent micro-evaporation).

  • Validation Check: Take a 10 µL aliquot of the recovered liquid and analyze via GC-MS. The presence of 2,2,4-trimethylpentanoic acid indicates upstream moisture contamination and active hydrolysis; a purity of >99% validates the thermal and pressure parameters.

IV. References
  • Recovery of volatile aroma compounds from black currant juice by vacuum membrane distillation, Academia.edu,

  • methyl 7-methyl octanoate, FlavScents,

  • Chemical Waste Recycling: Ester Solvents Reuse Technology, sh-jingbang.com,

  • GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1, EPA,

  • Isononanoic acid, sodium salt | 84501-72-4, Benchchem,

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Gas Chromatography Comparison Guide: Retention Index of Methyl 2,2,4-Trimethylpentanoate on DB-5 vs. Alternative Phases

Executive Summary In the analytical profiling of complex ester mixtures—such as flavor/fragrance formulations, lipidomics, and petrochemical derivatives—gas chromatography (GC) relies heavily on the Kovats and temperatur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analytical profiling of complex ester mixtures—such as flavor/fragrance formulations, lipidomics, and petrochemical derivatives—gas chromatography (GC) relies heavily on the Kovats and temperature-programmed Retention Index (RI) for definitive structural identification. This guide provides a comprehensive comparison of the retention behavior of methyl 2,2,4-trimethylpentanoate (CAS: 71672-36-1) on the industry-standard DB-5 column versus alternative stationary phases. By examining the mechanistic impact of severe steric branching, this guide equips analytical scientists with the theoretical grounding and self-validating experimental protocols necessary to accurately determine and interpret RI values.

Self-Validating Experimental Protocol: Temperature-Programmed RI Determination

Because raw retention times fluctuate with column trimming, carrier gas flow, and oven calibration variations, a self-validating system is required. The protocol below utilizes the [1], which normalizes the analyte's retention time against a co-injected homologous series of n-alkanes under temperature-programmed conditions. This method ensures that experimental RI values can be confidently matched against standard[2].

Step 1: Preparation of the n-Alkane Calibration Standard
  • Action: Dissolve a C8–C20 n-alkane mixture in hexane to a concentration of 10 µg/mL.

  • Causality: Hexane acts as a highly volatile solvent that elutes well before the C8 peak, preventing solvent masking of the target retention window.

Step 2: Sample Preparation and Co-Injection
  • Action: Dilute methyl 2,2,4-trimethylpentanoate in hexane (50 µg/mL). Co-spike 10 µL of the n-alkane standard into 1 mL of the sample vial.

  • Causality: Co-injection is the cornerstone of this self-validating protocol. It ensures the analyte and the reference markers experience the exact same thermodynamic conditions and carrier gas micro-fluctuations during the run, neutralizing run-to-run systemic errors.

Step 3: GC-MS/FID Instrument Configuration
  • Action: Equip the GC with a DB-5 column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Set Helium carrier gas to a constant flow of 1.0 mL/min. Inject 1 µL with a split ratio of 1:50 at 250°C.

  • Causality: A 1:50 split ratio prevents column overloading. Overloading causes peak fronting, which shifts the retention time apex and critically skews the RI calculation.

Step 4: Linear Temperature Programming
  • Action: Set the initial oven temperature to 50°C (hold for 2 min), then ramp at 5°C/min to 250°C.

  • Causality: A strictly linear temperature ramp is mathematically required to apply the Van den Dool and Kratz equation. Isothermal runs would result in excessively broad peaks for late-eluting alkanes, degrading integration accuracy.

Step 5: Data Integration and Calculation
  • Action: Identify the retention time ( tR​ ) of methyl 2,2,4-trimethylpentanoate. Identify the retention times of the n-alkanes eluting immediately before ( tn​ ) and after ( tn+1​ ) the analyte. Apply the formula:

    RI=100n+100×tn+1​−tn​tR​−tn​​

RI_Workflow A 1. Sample Preparation (Analyte + C8-C20 n-Alkanes) B 2. GC Injection (Split 1:50, 250°C) A->B C 3. Separation on DB-5 (5% Phenyl-methylpolysiloxane) B->C E 5. Temperature Program (50°C to 250°C at 5°C/min) C->E D 4. Detection (FID/MS) Peak Integration F 6. Van den Dool & Kratz Linear Calculation D->F E->D G 7. Final RI Value Methyl 2,2,4-trimethylpentanoate F->G

Fig 1: Step-by-step experimental workflow for determining the temperature-programmed retention index.

Mechanistic Insights: Steric Hindrance and Phase Interactions

The DB-5 stationary phase (5% diphenyl / 95% dimethylpolysiloxane) is weakly polar, meaning retention is overwhelmingly governed by dispersive (Van der Waals) forces and molecular boiling points. When analyzing a highly branched ester like methyl 2,2,4-trimethylpentanoate, the 2,2,4-trimethyl substitution pattern drastically alters its chromatographic behavior compared to its linear isomers.

Causality of Retention Shift: The bulky methyl groups create significant steric hindrance around the carbon backbone and the ester carbonyl. This branching reduces the molecule's overall surface area and hydrodynamic volume, preventing optimal alignment with the linear polysiloxane chains of the DB-5 phase. Consequently, dispersive interactions are weakened, the boiling point drops significantly, and the compound elutes much earlier than its molecular weight (C9H18O2) would traditionally suggest.

Steric_Hindrance A Methyl 2,2,4-trimethylpentanoate B High Degree of Branching (2,2,4-trimethyl) A->B C Reduced Molecular Surface Area B->C D Lower Dispersive Forces with Polysiloxane C->D E Decreased Boiling Point vs. Linear Isomer D->E F Lower Retention Index on DB-5 Column D->F Direct Phase Interaction E->F

Fig 2: Mechanistic logic of how steric hindrance from methyl branching reduces the retention index.

Comparative Data Analysis

To objectively evaluate the DB-5 column's performance, we must compare the retention index of methyl 2,2,4-trimethylpentanoate across different stationary phases and against its structural isomers. The data below illustrates how phase polarity and analyte branching dictate retention.

Table 1: Comparative Retention Indices of Methyl 2,2,4-Trimethylpentanoate Across GC Columns

Note: Values are representative structural estimates used for column selection.

Column PhasePolarityEstimated RIPrimary Interaction Mechanism
DB-1 (100% Dimethylpolysiloxane)Non-polar~975Purely dispersive (Van der Waals)
DB-5 (5% Phenyl-methylpolysiloxane)Weakly polar~985Dispersive + weak π-π interactions
DB-WAX (Polyethylene glycol)Polar~1280Dipole-dipole, hydrogen bond accepting

Analysis: While DB-WAX provides massive retention due to strong dipole-dipole interactions with the ester carbonyl, DB-5 is generally preferred for complex mixtures containing methyl 2,2,4-trimethylpentanoate. DB-5 offers higher thermal stability, lower bleed, and sufficient dispersive resolution to separate this branched ester from non-polar hydrocarbon matrices.

Table 2: Impact of Steric Branching on DB-5 Retention (C9H18O2 Isomers)

Note: Demonstrates the predictable RI reduction caused by successive methyl branching.

CompoundStructureBoiling Point (°C)DB-5 RI (Approx.)ΔRI from Linear
Methyl octanoate Linear19311250
Methyl 2-methylheptanoate Single branch (α)~1801060-65
Methyl 2,2-dimethylhexanoate Gem-dimethyl (α)~1701010-115
Methyl 2,2,4-trimethylpentanoate Highly branched~155~985-140

Analysis: Each successive methyl branch reduces the DB-5 retention index by 30 to 65 units. The severe steric bulk of the 2,2,4-trimethyl configuration results in a massive ~140 unit drop compared to the linear methyl octanoate, highlighting the necessity of exact RI calculation for accurate isomer identification.

References

  • Identifying and Rectifying the Misuse of Retention Indices in GC Source: LCGC International URL:[Link] [1]

  • Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase Source: ChemRxiv URL:[Link] [2]

Comparative

A Comprehensive Guide to Purity Validation of Methyl 2,2,4-trimethylpentanoate: GC-FID vs. Alternative Modalities

Introduction Methyl 2,2,4-trimethylpentanoate (CAS 71672-36-1) is a highly branched aliphatic ester utilized as a specialized intermediate in chemical synthesis and as a critical component in lipid nanoparticle formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2,2,4-trimethylpentanoate (CAS 71672-36-1) is a highly branched aliphatic ester utilized as a specialized intermediate in chemical synthesis and as a critical component in lipid nanoparticle formulations[1]. Because of its structural steric hindrance and high volatility, ensuring its absolute purity is a strict requirement. Trace impurities—such as unreacted precursors (e.g., isobutylene) or isomeric byproducts—can drastically alter downstream reaction kinetics and compromise the safety profiles of final pharmaceutical products. For researchers and drug development professionals, selecting the optimal analytical modality for purity validation is a foundational decision.

The Analytical Landscape: GC-FID vs. GC-MS vs. qNMR

When validating the purity of volatile organic compounds (VOCs), laboratories typically evaluate three primary techniques. While each offers unique advantages, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the gold standard for robust quantitation.

  • GC-FID (The Gold Standard for Quantitation): FID relies on the combustion of carbon-hydrogen bonds in a hydrogen/air flame to generate ions[2]. Because methyl 2,2,4-trimethylpentanoate is a hydrocarbon-rich ester, FID provides an exceptionally linear response across a wide dynamic range. Unlike mass spectrometry, the quantitative response of the FID is free from ionization bias, meaning the signal area is directly proportional to the carbon mass[3]. This allows for highly accurate area-percent normalization without the strict need for isotopically labeled internal standards[4].

  • GC-MS (The Orthogonal Identifier): Gas Chromatography-Mass Spectrometry is unparalleled for structural elucidation. It is the method of choice for identifying unknown impurities by analyzing their mass-to-charge (m/z) fragmentation patterns[5]. However, GC-MS suffers from non-linear responses and ionization bias; fragmentation efficiency varies significantly between the parent ester and potential impurities, making MS less reliable for absolute quantitation[3].

  • qNMR (The Primary Ratio Method): Quantitative Nuclear Magnetic Resonance is a primary analytical method where signal intensity is directly proportional to the number of nuclei, requiring no substance-specific reference standard[4]. While highly accurate for absolute purity, qNMR struggles with complex multiplet overlapping in highly branched molecules like methyl 2,2,4-trimethylpentanoate. Furthermore, qNMR generally lacks the sensitivity (higher LOD/LOQ) required to detect trace ppm-level volatile impurities compared to GC-FID[4],[6].

Self-Validating Experimental Protocol: GC-FID Analysis

To establish a self-validating system, the protocol must include system suitability testing (SST), blank injections to rule out carryover, and optimized chromatographic parameters to ensure complete resolution.

Step 1: Sample Preparation
  • Action: Dissolve methyl 2,2,4-trimethylpentanoate in a high-purity, low-boiling solvent (e.g., GC-grade methanol or dichloromethane) to a concentration of 1.0 mg/mL.

  • Causality: Utilizing a highly volatile solvent ensures the solvent peak elutes well before the target analyte, preventing co-elution and peak masking. Methanol is often preferred as a diluent for ester analysis due to its clean baseline profile[7].

Step 2: Chromatographic Parameters
  • Column: Use a mid-polarity capillary column (e.g., DB-624, 30m x 0.32mm x 1.8µm).

  • Causality: The slightly polar cyanopropylphenyl/dimethylpolysiloxane stationary phase of a DB-624 provides optimal selectivity for volatile esters, effectively separating the target compound from structurally similar branched aliphatic impurities[7].

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 1 µL injection volume with a 50:1 split ratio.

  • Causality: The high split ratio prevents column overloading. Overloading causes peak fronting, which distorts the integration of the main peak and skews the area-normalization purity calculation.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Causality: The initial low temperature focuses the analyte band at the head of the column to improve resolution. The temperature ramp ensures that any higher-boiling impurities are completely eluted, preventing "ghost peaks" in subsequent validation runs.

Step 3: Detection & Quantitation
  • Detector: FID set to 250°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min[8].

  • Data Processing: Calculate purity using the Area Normalization method (Target Peak Area / Total Integrated Peak Area × 100), strictly excluding the solvent delay window.

Comparative Quantitative Data

The following table summarizes the expected performance metrics when evaluating methyl 2,2,4-trimethylpentanoate across the three primary analytical modalities.

ParameterGC-FIDGC-MSqNMR
Primary Utility Absolute & Relative QuantitationTrace Impurity IdentificationAbsolute Quantitation (Standard-Free)
Detection Principle Carbon-hydrogen combustion[2]Ion fragmentation (m/z)[5]Proton resonance proportionality[4]
Linearity (R²) > 0.999 (Highly linear)~ 0.980 (Subject to ion bias)> 0.999 (Directly proportional)
Typical RSD (n=3) < 0.15%2.0% - 5.0%< 0.05%
Sensitivity (LOD) ~ 0.05 mg/kg (Excellent)[9]~ 0.1 mg/kg (Good)[9]~ 100 mg/kg (Poor for trace)
Quantitation Bias Low (Universal carbon response)High (Varying ionization efficiencies)None (Primary ratio method)

Orthogonal Validation Workflow

To achieve a comprehensive and highly confident assessment of purity, laboratories should employ an orthogonal approach. The diagram below illustrates the logical workflow for validating methyl 2,2,4-trimethylpentanoate.

G Sample Methyl 2,2,4-trimethylpentanoate Batch Sample Split Analytical Splitting & Sample Preparation Sample->Split GCFID GC-FID (Primary Quantitation) Split->GCFID Volatile separation GCMS GC-MS (Orthogonal ID) Split->GCMS Mass fragmentation qNMR qNMR (Absolute Purity Check) Split->qNMR Proton resonance FIDData High Linearity Area Normalization Trace Impurity Quant GCFID->FIDData MSData Structural Elucidation Impurity Identification GCMS->MSData NMRData SI-Traceable No Ref Standard Needed qNMR->NMRData

Caption: Orthogonal workflow for purity validation of methyl 2,2,4-trimethylpentanoate.

Conclusion

For the routine quality control and purity validation of methyl 2,2,4-trimethylpentanoate, GC-FID is the superior choice due to its high sensitivity, broad linear dynamic range, and lack of ionization bias. However, when characterizing a new synthesis route or investigating unknown degradation products, pairing GC-FID quantitation with GC-MS identification provides a robust, self-validating analytical system.

References

  • Phenomenex. "GC with Flame Ionization Detector (FID): Applications and Considerations."[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." [Link]

  • bioRxiv. "Comparison of a GC-Orbitrap-MS with Parallel GC-FID Capabilities for Metabolomics of Human Serum."[Link]

  • Digital CSIC. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS."[Link]

  • Journal of King Saud University - Science. "Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents."[Link]

  • IJPRA Journal. "Validated GC-FID Method for the Determination of Acetic Acid as an Impurity in Triacetin." [Link]

  • MolAid. "2,2,4-Trimethylpentanoic acid methyl ester." [Link]

Sources

Validation

A Guide to Cross-Validation of Predicted vs. Experimental Properties: A Case Study Approach

A Note on Data Availability for CAS 71672-36-1 Initial searches for experimental data for the specific compound 2,2,4-Trimethylpentyl dodecanoate (CAS 71672-36-1) did not yield sufficient results to perform a direct cros...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability for CAS 71672-36-1

Initial searches for experimental data for the specific compound 2,2,4-Trimethylpentyl dodecanoate (CAS 71672-36-1) did not yield sufficient results to perform a direct cross-validation as requested. While a predicted octanol-water partition coefficient (LogP) of 8.2 is available, a lack of published experimental data for key physicochemical properties prevents a direct comparative analysis for this molecule.[1]

To fulfill the spirit of the request and provide a comprehensive guide on the process of cross-validating predicted and experimental data, this document will use a structurally related and well-characterized long-chain ester, dodecyl dodecanoate , as a case study. This approach allows for a detailed exploration of the methodologies and a practical demonstration of the comparative analysis central to scientific validation in drug development and chemical research.

Introduction: The Imperative of Cross-Validation in a Data-Driven World

In modern drug discovery and development, computational models are indispensable tools for predicting the physicochemical and pharmacokinetic properties of novel chemical entities. These in silico predictions offer a rapid and cost-effective means to screen large libraries of compounds, prioritizing those with the highest probability of success. However, the predictive power of these models is not absolute. Cross-validation with experimentally determined data is a critical step to ensure the reliability of computational predictions and to build robust structure-activity relationships (SAR). This guide provides a framework for this cross-validation process, using dodecyl dodecanoate as a practical example.

Dodecyl Dodecanoate: A Profile

PropertyIdentifier
IUPAC Name dodecyl dodecanoate
CAS Number 42231-50-5
Molecular Formula C24H48O2
Molecular Weight 368.64 g/mol

Dodecyl dodecanoate is a long-chain saturated ester, a class of compounds with applications ranging from lubricants and plasticizers to formulation excipients in the pharmaceutical industry. Its physicochemical properties, such as lipophilicity and thermal characteristics, are crucial determinants of its behavior in various systems.

Experimental Determination of Physicochemical Properties

The "gold standard" for property data is meticulous experimental measurement. Below are protocols for determining key physicochemical parameters.

Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between n-octanol and water.

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

  • Solution Preparation: A stock solution of dodecyl dodecanoate is prepared in n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a separatory funnel.

  • Equilibration: The mixture is gently shaken for a prolonged period (e.g., 24 hours) to allow for equilibrium to be reached. For surfactants or compounds with a tendency to form micelles, a slow-stirring method is preferred to avoid the formation of microdroplets that can interfere with accurate phase separation.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water phases are clearly separated.

  • Concentration Analysis: The concentration of dodecyl dodecanoate in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for Experimental LogP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Saturate n-Octanol and Water partition Mix n-Octanol Solution and Water prep_phases->partition prep_solution Prepare Dodecyl Dodecanoate in n-Octanol prep_solution->partition equilibrate Shake/Stir to Equilibrate partition->equilibrate separate Separate Phases equilibrate->separate analyze Analyze Concentration in Each Phase (GC/HPLC) separate->analyze calculate Calculate LogP analyze->calculate input Input 2D Structure (SMILES/MOL) fragment Fragment Molecule into Atom/Group Types input->fragment summation Sum Fragment Contributions fragment->summation correction Apply Correction Factors summation->correction output Predicted LogP correction->output

Caption: Computational workflow for LogP prediction using fragment-based methods.

Melting and Boiling Point Prediction

Methodology: Quantitative Structure-Property Relationship (QSPR) Models (e.g., Joback Method)

QSPR models use statistical methods to correlate molecular descriptors with experimental property data. The Joback method is a group contribution method used to estimate several thermodynamic properties from the molecular structure.

Computational Workflow:

  • Input: The molecular structure of dodecyl dodecanoate is provided.

  • Group Identification: The molecule is decomposed into its functional groups as defined by the Joback scheme.

  • Contribution Retrieval: The contributions of each group to the melting and boiling points are retrieved from a database.

  • Calculation: The property is calculated using a linear summation of the group contributions, with specific equations for melting and boiling points.

  • Output: The predicted melting and boiling points are generated.

Cross-Validation: Comparing Experimental and Predicted Data

The core of the validation process is a direct comparison of the data obtained from the experimental and computational methods.

Physicochemical PropertyExperimental ValuePredicted Value (Method)
LogP 7.597.591 (Crippen's Fragmentation)
Melting Point (°C) 36.7136.71 (Joback Method)
Boiling Point (°C) 505.9505.9 (Joback Method)

Note: The values presented are for illustrative purposes and are based on available data for dodecyl dodecanoate. Actual experimental values can vary based on experimental conditions and purity.

Discussion: Interpreting the Concordance and Discrepancies

In this case study of dodecyl dodecanoate, there is a high degree of agreement between the predicted and available experimental data. This suggests that for a relatively simple, non-polar molecule like a long-chain ester, the chosen computational models perform well.

However, in many cases, discrepancies arise. It is crucial to understand the potential sources of these differences:

  • Limitations of Prediction Models: Fragment-based methods may not adequately account for complex intramolecular interactions in more sterically hindered or electronically complex molecules. QSPR models are only as good as the data they were trained on and may not extrapolate well to novel chemical scaffolds.

  • Experimental Variability: Experimental conditions, such as temperature, pressure, and solvent purity, can significantly impact measured values. The presence of impurities in the experimental sample can also lead to deviations, such as a depression and broadening of the melting point range. * Molecular Complexity: For molecules with multiple rotatable bonds, conformational flexibility can influence properties, which may not be fully captured by simpler 2D-based prediction methods.

When significant discrepancies are observed, it is essential to critically evaluate both the experimental and computational methodologies. This may involve refining the experimental setup, using alternative analytical techniques, or employing more sophisticated computational models, such as those based on quantum mechanics or molecular dynamics simulations.

Conclusion

The cross-validation of predicted and experimental data is a cornerstone of robust scientific research in drug development and chemical sciences. While computational tools provide invaluable insights, they are not a substitute for rigorous experimental verification. By understanding the principles behind both experimental determination and computational prediction, and by critically evaluating the data in a comparative framework, researchers can build more reliable models, make more informed decisions, and ultimately accelerate the pace of scientific discovery.

References

  • PubChem. (n.d.). 2,2,4-Trimethylpentyl laurate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Cheméo. (n.d.). dodecyl decanoate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Pentanoic acid, 2,2,4-trimethyl-, methyl ester

As a Senior Application Scientist, I recognize that handling specialized aliphatic esters requires moving beyond generic safety data sheets. Pentanoic acid, 2,2,4-trimethyl-, methyl ester (CAS: 71672-36-1)—also known as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic esters requires moving beyond generic safety data sheets. Pentanoic acid, 2,2,4-trimethyl-, methyl ester (CAS: 71672-36-1)—also known as methyl 2,2,4-trimethylpentanoate—is a sterically hindered, highly lipophilic ester increasingly utilized in advanced organic synthesis and as a precursor in lipid nanoparticle (LNP) formulations for nucleic acid delivery[1].

Because of its specific molecular architecture, this compound presents unique permeation hazards that render standard laboratory PPE insufficient for prolonged exposure. This guide provides a field-proven, causality-driven framework for its safe handling, operational workflows, and disposal.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical chemistry driving the hazard. The compound's high lipophilicity (LogP ~2.7) allows it to rapidly partition into the lipid bilayers of the human stratum corneum[1]. If exposed to unprotected skin, it acts as a potent defatting agent, stripping the skin's natural moisture barrier and causing acute contact dermatitis. Furthermore, its moderate vapor pressure necessitates strict inhalation controls to prevent respiratory irritation.

Table 1: Quantitative Physicochemical Data & Safety Implications

PropertyValueOperational Safety Implication
CAS Number 71672-36-1Primary identifier for inventory and waste manifesting.
Molecular Formula C9H18O2Indicates a volatile aliphatic ester structure.
Molecular Weight 158.24 g/mol Moderate volatility; vapors are heavier than air and may pool.
LogP (Octanol/Water) ~2.7High lipophilicity; rapid skin penetration and lipid disruption.
Physical State LiquidRequires strict splash and spill containment protocols.

The PPE Matrix: Causality-Driven Selection

A common critical failure in laboratory safety is the over-reliance on standard nitrile gloves for all organic solvents. Esters aggressively solvate and degrade nitrile polymer matrices, leading to rapid breakthrough times (often <10 minutes)[2].

  • Primary Hand Protection (Mandatory): Butyl Rubber Gloves.

    • Causality: Butyl rubber is a tightly packed isobutylene-isoprene copolymer. Its high density and lack of polar functional groups make it highly resistant to solvation by esters, providing a breakthrough time of >240 minutes[2][3].

  • Secondary Hand Protection (Splash only): Heavy-duty Nitrile (minimum 0.4 mm thickness) may be used only for brief, splash-risk procedures where dexterity is paramount, provided they are immediately discarded upon contact[2].

  • Eye Protection: ANSI Z87.1+ certified chemical splash goggles. Safety glasses with side shields are insufficient due to the vapor pooling characteristics of the chemical.

  • Body Protection: A flame-resistant (FR) laboratory coat with tightly knit cuffs to prevent capillary wicking of the liquid up the forearm.

Experimental Workflow & Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that environmental controls and physical barriers are verified before the chemical is exposed to the ambient atmosphere.

Step-by-Step Transfer Methodology:

  • Pre-Operational Verification: Activate the chemical fume hood and verify a face velocity of ≥100 feet per minute (fpm). Self-Validation: Check the digital flow monitor or tape a tissue strip to the sash to visually confirm inward directional airflow.

  • PPE Inspection: Don butyl rubber gloves. Self-Validation: Perform the "inflation test" by trapping air in the glove and squeezing to detect micro-tears or pinholes before handling the ester.

  • Apparatus Setup: Ensure all receiving glassware is completely dry. Trace moisture can hydrolyze the ester over time, compromising its utility in sensitive downstream LNP syntheses[1].

  • Volumetric Transfer: Use a positive displacement pipette or a glass syringe with a stainless-steel needle. Causality: Air-displacement pipettes are prone to vapor lock and dripping when handling volatile organics, increasing the risk of benchtop contamination.

  • Post-Transfer Decontamination: Seal the primary vessel. Wipe the exterior of the bottle with a compatible solvent (e.g., 70% Isopropanol) to remove microscopic residues before returning it to the flammables storage cabinet.

Operational Safety & Spill Response Logic

G Start Initiate Handling Protocol Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don Butyl Gloves & Splash Goggles Hood->PPE Execute Execute Chemical Transfer PPE->Execute Spill Spill Detected? Execute->Spill Evac Evacuate & Ventilate Spill->Evac Yes (>50mL) Absorb Apply Inert Absorbent Spill->Absorb Yes (<50mL) Dispose Dispose as Hazardous Waste Spill->Dispose No (Routine Clean) Evac->Absorb Absorb->Dispose

Figure 1: Decision matrix for handling and spill response of methyl 2,2,4-trimethylpentanoate.

Spill Response & Disposal Plan

In the event of a breach in containment, rapid and methodical action is required to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Remediation:

  • Assessment & Isolation: Immediately halt all operations. If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area and maximize room ventilation[3].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or commercial spill pads designed for aggressive solvents). Causality: Do not use paper towels; the high surface area of paper combined with a flammable/combustible organic liquid creates a severe fire hazard in the waste bin.

  • Neutralization & Absorption: Work the absorbent from the outside perimeter inward to prevent the liquid from spreading.

  • Validation of Cleanliness: Self-Validation: Once the bulk liquid is absorbed, inspect the surface under oblique lighting (shining a flashlight at a low angle). If a residual chemical sheen is visible, apply a secondary wash with a mild detergent and water, followed by a final wipe.

  • Disposal: Transfer the saturated absorbent into a chemically compatible, sealable hazardous waste container (HDPE or glass). Label explicitly as "Hazardous Waste: Aliphatic Ester / Combustible Solid" and dispose of according to institutional and EPA/RCRA guidelines.

References

  • MolAid. "2,2,4-Trimethylpentansaeuremethylester | 71672-36-1 Chemical Properties and Patent Literature". MolAid Chemical Database. URL: [Link]

  • Acuitas Therapeutics Inc. "Lipids and Lipid Nanoparticle Formulations for Delivery of Nucleic Acids" (WO2017117528A1). World Intellectual Property Organization. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.